molecular formula C16H14N2O7 B2907596 Thalidomide-O-C2-acid

Thalidomide-O-C2-acid

Cat. No.: B2907596
M. Wt: 346.29 g/mol
InChI Key: JDORXWYUBMQFIZ-UHFFFAOYSA-N
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Description

Thalidomide-O-C2-acid is a useful research compound. Its molecular formula is C16H14N2O7 and its molecular weight is 346.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c19-11-5-4-9(14(22)17-11)18-15(23)8-2-1-3-10(13(8)16(18)24)25-7-6-12(20)21/h1-3,9H,4-7H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDORXWYUBMQFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Thalidomide-O-C2-acid: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-O-C2-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this particular derivative is not extensively available in the public domain, this document consolidates the known structural and chemical information. To provide a functional context, this guide leverages detailed data from its parent compound, thalidomide (B1683933), and outlines the fundamental principles of its application in targeted protein degradation. This includes a plausible synthetic methodology, its mechanism of action as a Cereblon (CRBN) E3 ubiquitin ligase ligand, and generalized experimental workflows for the synthesis and evaluation of PROTACs incorporating this moiety.

Introduction to this compound

This compound is a synthetic chemical compound that serves as a functionalized derivative of thalidomide. Its primary application is in the field of targeted protein degradation as a linker-equipped ligand for the E3 ubiquitin ligase Cereblon (CRBN). As a component of a PROTAC, the thalidomide moiety of this molecule facilitates the recruitment of the CRBN E3 ligase complex, while the terminal carboxylic acid of the C2-linker provides a reactive handle for conjugation to a ligand targeting a protein of interest.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)propanoic acid
CAS Number 2369068-42-6
Molecular Formula C₁₆H₁₄N₂O₇
Molecular Weight 346.29 g/mol
SMILES O=C(O)CCOC1=CC=CC2=C1C(=O)N(C3CCC(=O)NC3=O)C2=O

Physicochemical and Spectroscopic Properties

Physicochemical Properties of Thalidomide

The following table summarizes the key physicochemical properties of thalidomide. It is important to note that the addition of the O-C2-acid linker will alter these properties, likely increasing polarity and aqueous solubility.

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 269-271 °C
Boiling Point 568.9 °C (predicted)
Solubility Sparingly soluble in water, ethanol, and acetone. Soluble in DMF and DMSO.
pKa 11.2 (imide proton) (predicted)
LogP 0.6 (predicted)
Spectroscopic Data of Thalidomide

The following is a summary of typical spectroscopic data for the parent thalidomide molecule. The spectra for this compound would show additional signals corresponding to the O-C2-acid linker.

SpectroscopyKey Features
¹H NMR (DMSO-d₆) Signals corresponding to the phthalimide (B116566) aromatic protons, the glutarimide (B196013) ring protons, and the imide proton.
¹³C NMR (DMSO-d₆) Carbonyl signals for the phthalimide and glutarimide rings, aromatic carbons, and aliphatic carbons of the glutarimide ring.
IR (KBr, cm⁻¹) Characteristic absorptions for N-H stretching, C=O stretching (imide), and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of thalidomide.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of thalidomide derivatives and related PROTAC linkers. The following represents a generalized, representative protocol.

Plausible Synthetic Protocol

The synthesis would likely proceed through a multi-step sequence, starting from a suitably functionalized phthalic anhydride (B1165640) derivative.

Step 1: Synthesis of 4-hydroxythalidomide

This intermediate can be prepared from 3-hydroxyphthalic anhydride and glutamine in a suitable solvent like pyridine (B92270) or DMF, followed by cyclization.

Step 2: Alkylation of 4-hydroxythalidomide

The hydroxyl group of 4-hydroxythalidomide can be alkylated with a protected 2-carbon linker containing a terminal ester, for example, ethyl 3-bromopropanoate, in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

Step 3: Hydrolysis of the Ester

The terminal ester group is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide (B78521) in a mixture of THF and water, to yield the final product, this compound.

Mechanism of Action in Targeted Protein Degradation

This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds specifically to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event facilitates the formation of a ternary complex between the target protein (recruited by the other end of the PROTAC), the PROTAC molecule itself, and the CRL4-CRBN E3 ligase.

The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple copies of the target protein.

Signaling Pathway Diagram

PROTAC_Mechanism PROTAC-Mediated Protein Degradation via Cereblon Recruitment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds to POI ligand PROTAC Thalidomide-based PROTAC PROTAC->Ternary CRBN Cereblon (CRBN) CRBN->Ternary Binds to Thalidomide CRL4 CRL4 E3 Ligase Complex CRL4->CRBN Ternary->PROTAC Release & Recycle PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates & Transfers Ub E2->Ternary Delivers Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC utilizing this compound involves a systematic workflow encompassing chemical synthesis, biochemical and biophysical validation, and cellular evaluation.

Workflow Diagram

PROTAC_Workflow General Workflow for PROTAC Development cluster_synthesis 1. Synthesis cluster_validation 2. In Vitro Validation cluster_cellular 3. Cellular Evaluation Thalidomide_Acid This compound Synthesis PROTAC_Synthesis PROTAC Synthesis (Amide Coupling) Thalidomide_Acid->PROTAC_Synthesis POI_Ligand POI Ligand Synthesis/Acquisition POI_Ligand->PROTAC_Synthesis Purification Purification & Characterization (HPLC, MS, NMR) PROTAC_Synthesis->Purification Binding_Assay Binding Assays (SPR, ITC, FP) Purification->Binding_Assay Ternary_Complex Ternary Complex Formation (SPR, TR-FRET) Binding_Assay->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex->Ubiquitination_Assay Cell_Permeability Cell Permeability Assay Ubiquitination_Assay->Cell_Permeability Degradation_Assay Target Degradation Assay (Western Blot, MS-Proteomics) Cell_Permeability->Degradation_Assay Dose_Response Dose-Response & Time-Course (DC50, Dmax) Degradation_Assay->Dose_Response Selectivity Selectivity Profiling (Proteomics) Dose_Response->Selectivity Phenotypic_Assay Phenotypic Assays (Cell Viability, etc.) Selectivity->Phenotypic_Assay

Thalidomide-O-C2-Acid: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a drug with a complex history, has seen a resurgence in therapeutic applications, most notably as an immunomodulator and anti-cancer agent. Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), modulating its activity. This property has made thalidomide and its analogs invaluable tools in the development of Proteolysis Targeting Chimeras (PROTACs), a novel drug discovery modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Thalidomide-O-C2-acid is a key building block in the synthesis of thalidomide-based PROTACs. It incorporates the Cereblon-binding moiety of thalidomide and a two-carbon carboxylic acid linker, providing a convenient attachment point for a linker to the target protein ligand. This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, aimed at researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common strategy involves the initial synthesis of a hydroxy-thalidomide derivative, followed by etherification to introduce the C2-acid linker. The following protocol is a representative method based on established literature for the synthesis of similar thalidomide analogs.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Hydroxythalidomide

This step can be achieved through various reported methods. One common approach involves the reaction of 3-hydroxyphthalic anhydride (B1165640) with L-glutamine.

  • Materials: 3-hydroxyphthalic anhydride, L-glutamine, pyridine.

  • Procedure:

    • In a round-bottom flask, dissolve 3-hydroxyphthalic anhydride (1 equivalent) and L-glutamine (1.1 equivalents) in pyridine.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with 2N HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxythalidomide.

Step 2: Synthesis of this compound

This step involves the etherification of 4-hydroxythalidomide with a suitable C2-linker precursor, followed by hydrolysis of the ester to the carboxylic acid.

  • Materials: 4-hydroxythalidomide, ethyl bromoacetate (B1195939), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), sodium hydroxide (B78521) (NaOH), ethanol (B145695), water.

  • Procedure:

    • To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents) and ethyl bromoacetate (1.5 equivalents).

    • Stir the reaction mixture at 60-70°C for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.

    • Monitor the hydrolysis by TLC.

    • Upon completion, remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with 1N HCl to precipitate this compound.

    • Filter the solid, wash with cold water, and dry under vacuum.

Quantitative Data: Synthesis

The following table summarizes typical quantitative data for the synthesis of thalidomide analogs. Yields and purity can vary depending on the specific reaction conditions and purification methods.

StepProductTypical Yield (%)Typical Purity (%)
14-Hydroxythalidomide60-75>95
2This compound50-65 (over two steps)>95 (after purification)

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the purification of thalidomide derivatives. Recrystallization can also be employed as an alternative or supplementary purification step.

Experimental Protocol: HPLC Purification
  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The gradient can be optimized to achieve the best separation. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative scale.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and filter to remove any particulate matter.

    • Inject the sample onto the HPLC column.

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Experimental Protocol: Recrystallization
  • Solvent Selection: The choice of solvent is critical for successful recrystallization. A solvent system in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures is ideal. A combination of a good solvent (e.g., methanol, ethanol, or DMF) and a poor solvent (e.g., water, hexane) can be effective.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent until the solution becomes slightly turbid.

    • Heat the mixture again to get a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Quantitative Data: Purification
Purification MethodTypical Recovery (%)Typical Purity (%)
Preparative HPLC70-90>98
Recrystallization60-80>97

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Analytical HPLC: To determine the purity of the final product.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Hydroxythalidomide cluster_step2 Step 2: Synthesis of this compound 3-hydroxyphthalic_anhydride 3-Hydroxyphthalic Anhydride Reaction1 Reaction in Pyridine (Reflux) 3-hydroxyphthalic_anhydride->Reaction1 L-glutamine L-Glutamine L-glutamine->Reaction1 Workup1 Aqueous Workup & Precipitation Reaction1->Workup1 4-hydroxythalidomide 4-Hydroxythalidomide Workup1->4-hydroxythalidomide 4-hydroxythalidomide_input 4-Hydroxythalidomide 4-hydroxythalidomide->4-hydroxythalidomide_input Reaction2 Etherification in DMF 4-hydroxythalidomide_input->Reaction2 ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->Reaction2 Ester_Intermediate Ester Intermediate Reaction2->Ester_Intermediate Hydrolysis Ester Hydrolysis (NaOH) Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Mobile Phase/Solvent Crude_Product->Dissolution HPLC_Injection Preparative HPLC Dissolution->HPLC_Injection Recrystallization_Option Recrystallization Dissolution->Recrystallization_Option Fraction_Collection Collect Pure Fractions HPLC_Injection->Fraction_Collection Solvent_Removal Solvent Evaporation/Lyophilization Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Crystallization Cooling and Crystallization Recrystallization_Option->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Filtration_Drying->Pure_Product

The Mechanism of Action of Thalidomide-O-C2-acid in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed technical overview of the mechanism of action of PROTACs incorporating a thalidomide-O-C2-acid moiety as the CRBN-binding ligand. We will delve into the intricacies of ternary complex formation, the subsequent ubiquitination cascade, and the experimental methodologies used to characterize these processes, providing a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of Cereblon

Proteolysis-targeting chimeras are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity hijacks the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[3][4]

Thalidomide (B1683933) and its analogs are a prominent class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[][6] The thalidomide moiety serves as the "E3 ligase handle," effectively directing the CRL4CRBN complex to the target protein.[7] The "O-C2-acid" component refers to a two-carbon linker with a terminal carboxylic acid, which provides a point of attachment for the POI ligand during PROTAC synthesis.[8][9]

The Core Mechanism: From Ternary Complex to Protein Degradation

The action of a this compound-based PROTAC is a cyclical process involving several key steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the CRBN subunit of the CRL4CRBN E3 ligase complex, forming a key ternary complex (POI-PROTAC-CRBN).[3][10] The stability and geometry of this complex are critical for the efficiency of the subsequent steps and are influenced by the nature of the linker.[11]

  • Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[2]

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[3] The proteasome unfolds and degrades the POI into small peptides.

  • PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the signaling pathway of this process.

PROTAC_Mechanism PROTAC Signaling Pathway cluster_CRBN CRL4-CRBN E3 Ligase Complex cluster_Ub_Cascade Ubiquitination Cascade CRBN Cereblon (CRBN) Ternary_Complex POI-PROTAC-CRBN Ternary Complex CRBN->Ternary_Complex CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub Ubiquitin E2->Ub Ub Charging E2->Ternary_Complex Recruitment PROTAC This compound PROTAC PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds POI->Ternary_Complex Ternary_Complex->PROTAC Release PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Two key parameters are used for this quantification:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[4][7]

  • Dmax: The maximum percentage of protein degradation achieved.[4][7]

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
SHP2-D26SHP2HeLa6.02>90[12]
ARV-110Androgen ReceptorVCaP1>95[13]
dBET1BRD4MV4;114>98[13]
PROTAC-X (Hypothetical)Target-AVarious6.02>95[10]

Binding Affinities:

The formation of a stable ternary complex is crucial for PROTAC efficacy. The binding affinities of the PROTAC to both the target protein and CRBN, as well as the affinity of the ternary complex itself, are important parameters.

Binding InteractionKD (nM)Technique
PROTAC to Target Protein25Isothermal Titration Calorimetry (ITC)
PROTAC to CRBN150Surface Plasmon Resonance (SPR)
Ternary Complex (POI:PROTAC:CRBN)5Surface Plasmon Resonance (SPR)
(Data presented are hypothetical and for illustrative purposes)[10]

Experimental Protocols

The characterization of a this compound-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Seeding B PROTAC Treatment (Concentration Gradient) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (Anti-Target & Anti-Loading Control) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J ECL Detection I->J K Data Analysis (Band Densitometry) J->K L Determine DC50 & Dmax K->L

Workflow for Western Blot analysis.
In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Methodology:

  • Reaction Setup: Assemble the reactions on ice in a microcentrifuge tube. A typical 25 µL reaction includes:

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UBE2D1)

    • Recombinant CRL4CRBN E3 ligase complex

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • PROTAC (at various concentrations) or DMSO control.[11]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein confirms the PROTAC's activity.[11]

Ubiquitination_Assay_Workflow In Vitro Ubiquitination Assay Workflow A Assemble Reaction Mix on Ice: E1, E2, E3 (CRL4-CRBN), POI, Ubiquitin, ATP, PROTAC B Incubate at 37°C A->B C Stop Reaction with SDS-PAGE Loading Buffer B->C D Analyze by Western Blot (Anti-POI Antibody) C->D E Visualize High Molecular Weight Ubiquitinated Bands D->E

Workflow for in vitro ubiquitination assay.
Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-CRBN ternary complex in vitro.[2]

Methodology:

  • Reagent Preparation:

    • Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged CRBN).

    • Utilize a Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore and an acceptor fluorophore-conjugated anti-tag antibody (e.g., fluorescently labeled anti-His).[2]

  • Assay Setup: In a 384-well plate, add the tagged POI, tagged CRBN complex, and serial dilutions of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.

  • Detection: Add the donor and acceptor antibodies.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.[14]

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, with the peak indicating the optimal concentration for ternary complex formation.[2]

TRFRET_Workflow TR-FRET Ternary Complex Assay Workflow A Add Tagged POI, Tagged CRBN, and PROTAC dilutions to 384-well plate B Incubate to allow Ternary Complex Formation A->B C Add Donor and Acceptor Fluorophore-conjugated Antibodies B->C D Measure TR-FRET Signal in Plate Reader C->D E Plot TR-FRET Ratio vs. PROTAC Concentration D->E

Workflow for TR-FRET assay.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. A thorough understanding of the mechanism of action, from ternary complex formation to proteasomal degradation, is paramount for the rational design and optimization of these novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the efficacy and mechanism of their thalidomide-based PROTACs, ultimately advancing the field of targeted protein degradation.

References

A Technical Guide to the Biophysical Characterization of Thalidomide-O-C2-acid Binding to Cereblon (CRBN)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Thalidomide-O-C2-acid" is a thalidomide (B1683933) derivative functionalized with a linker, typically for use in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] As specific, publicly available experimental binding data for this exact molecule is limited, this guide provides a comprehensive framework for its biophysical characterization. The methodologies and benchmark data are based on established protocols and results from closely related, well-studied thalidomide analogs that bind to Cereblon (CRBN).[3][4]

Introduction: The Role of CRBN in Targeted Protein Degradation

Cereblon (CRBN) is a substrate receptor for the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex, known as CRL4^CRBN^.[5][6] This complex targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues."[4] They bind directly to a hydrophobic tri-tryptophan pocket in CRBN, altering the substrate specificity of the E3 ligase.[7][8] This binding event induces the recruitment and degradation of "neosubstrates"—proteins not typically targeted by the native CRL4^CRBN^ complex, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][9]

The this compound scaffold incorporates the core thalidomide moiety for CRBN binding and a linker with a carboxylic acid terminus, which allows for conjugation to a ligand targeting a protein of interest, thus forming a PROTAC.[1][10] Characterizing the binary interaction between the CRBN-binding moiety and CRBN itself is a critical first step in developing an effective degrader.

Quantitative Binding Affinity Data (Benchmarks)

The binding affinity of any new thalidomide derivative is compared against well-characterized IMiDs. The following table summarizes reported binding constants for thalidomide and its clinically significant analogs, which serve as a reference for new compounds like this compound. The affinity can vary based on the specific assay conditions.

CompoundBinding Constant (Kd / Ki)Assay MethodReference
Thalidomide~250 nM (Kd)Not Specified[8]
Lenalidomide~178 nM (Kd)Not Specified[7][8]
Pomalidomide~157 nM (Kd)Not Specified[8]
Pomalidomide2.1 µM (Ki)FRET-based competition assay[3]

CRBN Signaling and PROTAC Mechanism of Action

The binding of a thalidomide-based ligand to CRBN is the initiating event in the targeted degradation pathway. The ligand acts as a molecular bridge, bringing a target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and destruction.

Caption: CRL4^CRBN^ pathway showing ligand-induced neosubstrate recruitment and degradation.

Experimental Protocols for Biophysical Characterization

To quantify the binding interaction between this compound and CRBN, several robust biophysical techniques are employed.

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[11] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]

Experimental Protocol:

  • Sample Preparation :

    • Prepare a solution of purified recombinant CRBN protein (often in complex with DDB1 for stability) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[11] The final concentration in the sample cell is typically in the low micromolar range (e.g., 10-20 µM).

    • Prepare a solution of this compound in the exact same buffer. The ligand concentration in the injection syringe should be 10-20 times that of the protein to ensure saturation.[4]

    • Thoroughly degas both solutions to prevent air bubbles during the experiment.

  • Titration :

    • Load the CRBN solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.[3]

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution.[3] Allow the system to reach thermal equilibrium between injections.

  • Data Analysis :

    • The raw data appears as a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (ΔH) per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.[7] The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis Prot Purified CRBN in Buffer Calorimeter Load CRBN into Cell Load Ligand into Syringe Prot->Calorimeter Lig This compound in same Buffer Lig->Calorimeter Titration Inject Ligand into Cell (Sequential Aliquots) Calorimeter->Titration Raw Measure Heat Change (Raw Thermogram) Titration->Raw Plot Plot Heat vs. Molar Ratio (Binding Isotherm) Raw->Plot Fit Fit Data to Binding Model Plot->Fit Results Results: - Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) Fit->Results SPR_Workflow cluster_prep 1. Chip Preparation cluster_run 2. Binding Measurement cluster_analysis 3. Data Analysis Immobilize Immobilize CRBN on Sensor Chip Block Block Remaining Active Sites Immobilize->Block Inject Inject Ligand (Multiple Concentrations) Block->Inject Association Association Phase Inject->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Fit Fit Data to Kinetic Model Sensorgram->Fit Results Results: - Association Rate (ka) - Dissociation Rate (kd) - Affinity (Kd = kd/ka) Fit->Results TRFRET_Workflow cluster_prep 1. Assay Setup cluster_run 2. Incubation & Reading cluster_analysis 3. Data Analysis Reagents Mix: His-CRBN, Tb-Anti-His (Donor), Fluoro-Tracer (Acceptor) Incubate Incubate to Reach Equilibrium Reagents->Incubate Competitor Add Serial Dilution of This compound Competitor->Incubate Read Read Plate (TR-FRET Reader) Incubate->Read Ratio Calculate FRET Ratio (Acceptor/Donor) Read->Ratio Plot Plot Ratio vs. [Competitor] Ratio->Plot Fit Fit Competition Curve Plot->Fit Results Results: - IC50 Value - Inhibition Constant (Ki) Fit->Results

References

The Crucial Role of Thalidomide-O-C2-acid in E3 Ligase Recruitment: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of targeted protein degradation (TPD) has revolutionized therapeutic strategies, offering the potential to address previously "undruggable" disease targets. At the heart of this approach lies the recruitment of E3 ubiquitin ligases to proteins of interest (POIs), leading to their ubiquitination and subsequent proteasomal degradation. Thalidomide (B1683933) and its derivatives have emerged as pivotal molecular entities that can reprogram the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of Thalidomide-O-C2-acid, a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), and its fundamental role in recruiting the CRBN E3 ligase machinery. We will delve into the underlying molecular mechanisms, present quantitative data for analogous compounds, provide detailed experimental protocols for the synthesis and evaluation of CRBN-recruiting PROTACs, and visualize the associated biological pathways and experimental workflows.

Introduction to Targeted Protein Degradation and the Role of Cereblon

Unlike traditional small-molecule inhibitors that block the function of a target protein, TPD strategies aim to eliminate the protein from the cellular environment altogether.[1] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS). PROTACs are heterobifunctional molecules at the forefront of TPD, composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]

The Cullin-4 RING E3 ubiquitin ligase complex, specifically the CRL4^CRBN^ complex, is a key player in the UPS.[2] This complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[2] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues" by binding to CRBN and inducing a conformational change. This altered conformation creates a new binding surface on CRBN, enabling the recruitment of "neosubstrates"—proteins not endogenously targeted by this E3 ligase—for ubiquitination and degradation.[1][3]

This compound: A Versatile Building Block for PROTAC Synthesis

This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the CRBN-binding thalidomide moiety and a two-carbon linker with a terminal carboxylic acid.[1] This functional group provides a convenient attachment point for conjugation to a POI ligand, facilitating the construction of PROTACs. The "O-C2" linker offers a short and relatively rigid connection, which can influence the formation and stability of the ternary complex (POI-PROTAC-CRBN).[1]

Quantitative Data on CRBN Ligand Binding and PROTAC-Mediated Degradation

Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN) [3][4]

CompoundDissociation Constant (Kd)Assay Method
Thalidomide~250 nMNot Specified
Lenalidomide~178 nMNot Specified
Pomalidomide~157 nMNot Specified

Note: Binding affinities can vary depending on the specific experimental conditions and the protein construct used.

Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs [5]

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
ARV-110Androgen ReceptorVCaP1>95
dBET1BRD4MV-4-118>95
Compound XTarget YCell Line Z1590

DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. Data is for illustrative purposes and derived from various published sources.

Signaling Pathways and Mechanisms

The recruitment of the CRL4^CRBN^ E3 ligase complex by a thalidomide-based PROTAC initiates a cascade of events leading to the degradation of the target protein.

CRL4_CRBN_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC Thalidomide-based PROTAC POI Protein of Interest (POI) PROTAC->POI binds CRBN CRBN PROTAC->CRBN binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN->Ternary_Complex CUL4_DDB1 CUL4-DDB1 CRBN->CUL4_DDB1 recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI poly-ubiquitinates POI E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->Ternary_Complex associates with Ub Ubiquitin Ub->E1 activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of this compound Analogues

While the direct synthesis of this compound can be complex, a general strategy for synthesizing thalidomide analogues involves the reaction of a phthalic anhydride (B1165640) derivative with an appropriate amine. For PROTAC synthesis, a common precursor is Thalidomide-O-C2-Br, which can be synthesized and then conjugated to a POI ligand.[6]

Protocol 1: General Synthesis of a PROTAC using Thalidomide-O-C2-Br [5]

  • Dissolve POI Ligand: In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) containing a nucleophilic group (e.g., primary amine) in anhydrous Dimethylformamide (DMF).

  • Add Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Prepare Thalidomide-O-C2-Br Solution: In a separate vial, dissolve Thalidomide-O-C2-Br (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction: Add the Thalidomide-O-C2-Br solution dropwise to the POI ligand solution.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching and Purification: Upon completion, quench the reaction with water and dilute with a suitable solvent for purification. Purify the crude product using reverse-phase preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Collect and lyophilize the fractions containing the pure PROTAC. Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of Protein Degradation by Western Blot

Western blotting is a standard technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[7]

Protocol 2: Western Blot for PROTAC-Induced Degradation [7][8]

  • Cell Seeding: Seed cells expressing the POI in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Quantify the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE to separate proteins by size, and transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot a dose-response curve to determine the DC50 and Dmax values.

Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

Co-IP is a key experiment to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of the PROTAC mechanism of action.[9]

Protocol 3: Co-Immunoprecipitation of the Ternary Complex [9]

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated POI. Treat the cells with the PROTAC (e.g., at 100 nM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing Lysate: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: To the pre-cleared lysate, add an antibody against the E3 ligase component (e.g., anti-CRBN) or the POI. As a negative control, use an equivalent amount of control IgG. Incubate overnight at 4°C.

  • Capture of Immune Complexes: Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and the E3 ligase component to confirm their co-precipitation.

Experimental and Logical Workflows

The development and evaluation of a PROTAC based on this compound follows a logical progression of experiments.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_synthesis Synthesis and Characterization cluster_biochemical Biochemical and Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (using this compound/Br) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization CRBN_Binding CRBN Binding Assay (SPR, ITC) Determine Kd Characterization->CRBN_Binding Ternary_Complex_Formation Ternary Complex Formation Assay (Co-IP, TR-FRET) CRBN_Binding->Ternary_Complex_Formation Degradation_Assay Protein Degradation Assay (Western Blot) Determine DC50, Dmax Ternary_Complex_Formation->Degradation_Assay Ubiquitination_Assay Target Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Apoptosis) Ubiquitination_Assay->Phenotypic_Assay PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies Phenotypic_Assay->PK_PD Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft models) PK_PD->Efficacy_Studies

Caption: A typical workflow for the development and evaluation of a PROTAC.

Conclusion

This compound and its derivatives are indispensable tools in the field of targeted protein degradation. By providing a reliable means of recruiting the CRBN E3 ubiquitin ligase, they enable the development of potent and selective PROTACs against a wide array of disease-relevant proteins. The methodologies and data presented in this technical guide offer a framework for researchers to design, synthesize, and evaluate novel CRBN-recruiting PROTACs, thereby advancing the development of this transformative therapeutic modality. The continued exploration and optimization of such molecules hold immense promise for the future of medicine.

References

The Architect's Blueprint: A Technical Guide to Thalidomide-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to induce targeted protein degradation. Central to the design of these heterobifunctional molecules is the strategic selection and development of the linker, a component that bridges the target protein binder with an E3 ubiquitin ligase ligand. This technical guide provides an in-depth exploration of the discovery and development of thalidomide-based linkers, which recruit the Cereblon (CRBN) E3 ligase, a cornerstone of many successful PROTACs.

The Renaissance of Thalidomide (B1683933): From Pariah to Pillar of Targeted Protein Degradation

Originally marred by its teratogenic effects, thalidomide has undergone a remarkable renaissance in medicinal chemistry. Its potent anti-inflammatory and immunomodulatory properties led to its repurposing for treating various diseases, including multiple myeloma.[1] The key breakthrough came with the identification of Cereblon (CRBN) as its direct cellular target.[1] Thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, bind to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, modulating its substrate specificity.[1] This unique mechanism of action laid the groundwork for its adoption as a versatile E3 ligase handle in PROTAC technology.

The thalidomide scaffold offers several advantages for PROTAC design, including favorable drug-like properties and well-understood chemistry for derivatization.[1] The phthalimide (B116566) ring of thalidomide and its analogs provides multiple attachment points for linkers, allowing for a high degree of synthetic versatility.

The PROTAC Signaling Pathway: A Symphony of Induced Proximity

Thalidomide-based PROTACs orchestrate a catalytic cycle of targeted protein degradation. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another degradation cycle.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binding PROTAC Thalidomide-based PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Mechanism of action for a thalidomide-based PROTAC.

Linker Design and Optimization: The Key to Efficacy

The linker is not a mere spacer but a critical determinant of a PROTAC's success. Its length, composition, and attachment point on the thalidomide scaffold profoundly influence the stability and geometry of the ternary complex, thereby impacting degradation efficiency (DC50 and Dmax).

Linker Composition: A Balancing Act

Commonly employed linker chemistries include polyethylene (B3416737) glycol (PEG) and alkyl chains.

  • PEG Linkers: Offer hydrophilicity, which can improve solubility and cell permeability. The length of the PEG chain is a crucial parameter that requires empirical optimization for each target.

  • Alkyl Linkers: Provide a more rigid and hydrophobic connection. The optimal length is also target-dependent.

Attachment Points on the Thalidomide Scaffold

The phthalimide ring of thalidomide and its analogs offers several positions for linker attachment, with the 4- and 5-positions being the most explored. The choice of attachment point can significantly impact the orientation of the recruited E3 ligase relative to the target protein. For pomalidomide, the 4-amino group provides a convenient and often optimal attachment point.

Linker_Design_Logic cluster_1 Linker Design Considerations Linker_Properties Linker Properties Length Length Linker_Properties->Length Composition Composition (PEG vs. Alkyl) Linker_Properties->Composition Attachment_Point Attachment Point (on Thalidomide) Linker_Properties->Attachment_Point Ternary_Complex_Formation Ternary Complex Formation & Stability Length->Ternary_Complex_Formation Composition->Ternary_Complex_Formation Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical_Properties Attachment_Point->Ternary_Complex_Formation PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex_Formation->PROTAC_Efficacy Physicochemical_Properties->PROTAC_Efficacy

Logical relationships in thalidomide-based PROTAC linker design.

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on thalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation efficiency.

Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linkers

PROTAC IDE3 Ligase LigandLinker TypeLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)
PROTAC AThalidomidePEG13HeLa15>90
PROTAC BThalidomidePEG17HeLa5>95
PROTAC CPomalidomideAlkyl1222Rv125>90
PROTAC DPomalidomideAlkyl1622Rv110>95

Data is illustrative and compiled from various sources in the literature.[2][3] DC50 and Dmax values are cell-line dependent.

Table 2: Impact of Linker Attachment Point on Thalidomide Scaffold for BTK Degradation

PROTAC IDLinker Attachment PositionLinker TypeDC50 (nM)Dmax (%)
BTK-PROTAC-14-position (ether linkage)PEG1.1~90
BTK-PROTAC-25-position (amide linkage)PEG0.8~95

Data is illustrative and compiled from various sources in the literature.[3]

Experimental Protocols

Synthesis of a Thalidomide-Based PROTAC Linker: Thalidomide-O-PEG3-alcohol

This protocol describes the synthesis of a versatile thalidomide-based building block with a PEG linker and a terminal alcohol for further conjugation.

Step 1: Synthesis of 4-Hydroxythalidomide

  • Materials: 4-Nitrophthalic anhydride (B1165640), L-glutamine, Acetic acid, Palladium on carbon (10%).

  • Procedure:

    • A mixture of 4-nitrophthalic anhydride and L-glutamine in acetic acid is heated to reflux for 4 hours.

    • The reaction mixture is cooled, and the resulting precipitate is filtered and washed to yield 4-nitrothalidomide.

    • The 4-nitrothalidomide is then hydrogenated using 10% Pd/C in a suitable solvent like methanol (B129727) under a hydrogen atmosphere to yield 4-aminothalidomide.

    • The 4-aminothalidomide is diazotized with sodium nitrite (B80452) in the presence of an acid, followed by hydrolysis to yield 4-hydroxythalidomide.

Step 2: Synthesis of Tosylated Triethylene Glycol (PEG3-OTs)

  • Materials: Triethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270), Dichloromethane (DCM).

  • Procedure:

    • To a solution of triethylene glycol in DCM at 0 °C, pyridine is added, followed by the dropwise addition of a solution of TsCl in DCM.

    • The reaction is stirred at room temperature overnight.

    • The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield PEG3-OTs.

Step 3: Williamson Ether Synthesis to Yield Thalidomide-O-PEG3-alcohol

  • Materials: 4-Hydroxythalidomide, PEG3-OTs, Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).

  • Procedure:

    • A mixture of 4-hydroxythalidomide and K2CO3 in anhydrous DMF is stirred at room temperature.

    • A solution of PEG3-OTs in DMF is added, and the reaction mixture is heated to 80°C for 16 hours.

    • The reaction is cooled, diluted with water, and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield Thalidomide-O-PEG3-alcohol.[4]

General Protocol for PROTAC Synthesis: Conjugation of a Protein Ligand to a Thalidomide-Linker
  • Materials: Thalidomide-linker with a reactive group (e.g., alcohol, amine, or halide), Protein of Interest (POI) ligand with a complementary functional group, Coupling reagents (e.g., HATU, HOBt for amide coupling), Base (e.g., DIPEA), Anhydrous solvent (e.g., DMF).

  • Procedure:

    • Dissolve the POI ligand and the thalidomide-linker in anhydrous DMF.

    • Add the coupling reagents and base to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • The crude PROTAC is purified by preparative HPLC.

Evaluation of PROTAC Activity: Western Blot for Protein Degradation

Western_Blot_Workflow cluster_2 Western Blot Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture & Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50, Dmax) Detection->Analysis

Experimental workflow for Western Blot analysis.
  • Procedure:

    • Cell Culture and Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time.

    • Cell Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Immunodetection: Probe the membrane with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.

    • Data Analysis: Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control. Calculate DC50 and Dmax values from the dose-response curve.[5]

Cellular Assay for Ternary Complex Formation: NanoBRET™ Assay
  • Principle: This assay measures the proximity between the target protein (fused to NanoLuc® luciferase) and the E3 ligase (fused to HaloTag®) in live cells. PROTAC-induced ternary complex formation brings the donor and acceptor into close proximity, resulting in a bioluminescence resonance energy transfer (BRET) signal.[6]

  • Procedure:

    • Cell Preparation: Co-transfect cells with plasmids expressing the NanoLuc®-POI fusion and the HaloTag®-CRBN fusion.

    • Treatment: Treat the cells with the PROTAC at various concentrations.

    • Detection: Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate.

    • Measurement: Measure the BRET signal using a plate reader. The increase in BRET signal is proportional to the extent of ternary complex formation.[6]

Conclusion

The discovery of thalidomide's interaction with CRBN has been a watershed moment in the development of targeted protein degradation. The strategic design of thalidomide-based linkers is a critical aspect of creating potent and selective PROTACs. This technical guide has provided a comprehensive overview of the key principles, quantitative data, and experimental methodologies that underpin the discovery and development of these powerful therapeutic agents. A thorough understanding of the structure-activity relationships of the linker is paramount for the successful translation of PROTACs from the laboratory to the clinic.

References

Thalidomide-O-C2-acid: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Thalidomide-O-C2-acid is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. As a functionalized derivative of thalidomide, it serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on its properties, suppliers, and its application in the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs).

Core Data Presentation

This compound, with the CAS Number 2369068-42-6 , is commercially available from several suppliers.[1][2][3] The table below summarizes key quantitative data and supplier information for easy comparison.

Parameter Data
CAS Number 2369068-42-6
Molecular Formula C₁₆H₁₄N₂O₇[2]
Molecular Weight 346.3 g/mol [3]
Appearance White to off-white solid[1]
Storage Conditions Powder: -20°C for long-term storage.[1][2]
Solubility Soluble in DMSO and DMF.
Purity (Typical) ≥95% (Varies by supplier)
Key Suppliers MedChemExpress, BroadPharm, Immunomart.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol details a general method for conjugating this compound to a ligand for a protein of interest (POI) that possesses a primary or secondary amine for amide bond formation.

Materials and Reagents:

  • This compound

  • POI ligand with a free amine group

  • Amide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Organic base, e.g., N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., water, acetonitrile)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

  • Activation of this compound:

    • In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling to POI Ligand:

    • In a separate flask, dissolve the POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the POI ligand dropwise to the activated this compound mixture.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS until the starting material (this compound) is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Filter the crude product if a precipitate forms, or directly purify the reaction mixture.

    • Purify the crude PROTAC using reverse-phase preparative HPLC.

  • Characterization:

    • Collect the fractions containing the pure PROTAC and lyophilize to obtain a solid product.

    • Confirm the identity and purity of the final PROTAC by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of the newly synthesized PROTAC in degrading its target protein in a cellular context.

Materials and Reagents:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein content of each sample with lysis buffer and add Laemmli buffer.

    • Denature the samples by heating.

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibodies for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI signal to the loading control signal to determine the percentage of protein degradation for each PROTAC concentration.

Mandatory Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Thalidomide_acid This compound Coupling Amide Coupling (HATU, DIPEA, DMF) Thalidomide_acid->Coupling POI_ligand POI Ligand (with amine) POI_ligand->Coupling Cell_treatment Cell Treatment Coupling->Cell_treatment Synthesized PROTAC Western_blot Western Blot Analysis Cell_treatment->Western_blot Degradation_analysis Degradation Analysis Western_blot->Degradation_analysis

Caption: A streamlined experimental workflow for PROTAC synthesis and evaluation.

signaling_pathway cluster_complex_formation Ternary Complex Formation cluster_degradation_machinery Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition signal Degradation POI Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Solubility and Stability of Thalidomide-O-C2-acid and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Thalidomide-O-C2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public data for this specific derivative, this guide also includes extensive information on the parent compound, thalidomide (B1683933), to serve as a foundational reference for researchers.

Introduction to this compound

This compound is a functionalized derivative of thalidomide designed for use in the synthesis of PROTACs. It incorporates the core thalidomide structure, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and features a two-carbon carboxylic acid linker. This linker provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, thereby creating a heterobifunctional degrader molecule. Understanding the physicochemical properties of this E3 ligase ligand, particularly its solubility and stability, is critical for the successful design, synthesis, and application of the resulting PROTACs in drug discovery and development.

Solubility Profile

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and experimental handling. Below is the available solubility data for this compound, followed by a more extensive profile of its parent compound, thalidomide.

2.1. Solubility of this compound

Publicly available, detailed solubility data for this compound in a range of solvents is limited. The following data has been compiled from chemical supplier information.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)250 mg/mL (721.94 mM)Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.

2.2. Solubility of Thalidomide (Parent Compound)

Thalidomide is known for its poor solubility in aqueous solutions and many organic solvents. The data below provides a reference for its solubility characteristics.

SolventSolubilityReference
Aqueous Solutions
WaterSparingly soluble, approx. 50 µg/mL[1]
DMSO:PBS (pH 7.2) (1:8)Approx. 0.11 mg/mL[2]
Organic Solvents
Dimethyl Sulfoxide (DMSO)Approx. 12 mg/mL[2]
Dimethylformamide (DMF)Approx. 12 mg/mL; Very soluble[2][3]
DioxaneSoluble[4]
PyridineSoluble[4]
Tetrahydrofuran (THF)Soluble[4]
AcetoneSparingly soluble[3][4]
MethanolSparingly soluble[3][4]
EthanolSparingly soluble (especially in boiling ethanol)[3][4]
Ethyl AcetateAlmost insoluble[4]
Diethyl EtherAlmost insoluble[4]
HexaneAlmost insoluble[4]
Dichloromethane (DCM)Almost insoluble[4]
ChloroformPractically insoluble[3]
BenzenePractically insoluble[3]

The addition of the O-C2-acid linker in this compound is expected to alter its solubility profile compared to thalidomide. The carboxylic acid group may increase its solubility in polar and aqueous solvents, particularly at higher pH where the acid is deprotonated. However, empirical determination is essential.

Stability and Degradation Pathways

The stability of thalidomide and its derivatives is a crucial consideration, as degradation can lead to loss of activity and the formation of impurities.

3.1. Stability of this compound

Specific stability studies on this compound are not widely published. However, supplier recommendations for stock solutions provide some insight into its short-term stability.

Storage ConditionDuration
-80°C6 months
-20°C1 month

It is advisable to prepare fresh solutions for experiments and minimize the time the compound spends in aqueous media to reduce the risk of degradation[5].

3.2. Stability of Thalidomide (Parent Compound)

Thalidomide is susceptible to hydrolysis, particularly at neutral to basic pH. The amide bonds in both the glutarimide (B196013) and phthalimide (B116566) rings can be cleaved.

ConditionHalf-life / StabilityReference
Aqueous solutionUnstable, half-life of 2.1 hours in a diluted solution.[1]
Aqueous buffersNot recommended for storage for more than one day.[2]
Human plasmaHalf-life of less than 2 hours.[6]
20 mg/mL oral suspension (refrigerated)Stable for at least 35 days.[7]

3.3. Degradation Pathway: Hydrolysis of Thalidomide

The primary degradation pathway for thalidomide in aqueous environments is non-enzymatic hydrolysis[8]. This process involves the opening of the glutarimide and phthalimide rings, leading to the formation of multiple degradation products. This instability is a critical factor to consider in the handling and formulation of thalidomide-based compounds.

G Thalidomide Thalidomide Hydrolysis Hydrolysis (cleavage of glutarimide and phthalimide rings) Thalidomide->Hydrolysis DegradationProducts Multiple Degradation Products (e.g., 4-phthalimidoglutaramic acid, 2-phthalimidoglutaramic acid) Hydrolysis->DegradationProducts

Hydrolysis Degradation Pathway of Thalidomide

Role in PROTAC-Mediated Protein Degradation

This compound serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), bringing the entire PROTAC-CRBN complex into proximity with the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 POI Target Protein (POI) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound derivative) PROTAC->Ternary_Complex E3_Ligase E3 Ligase Complex (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

PROTAC-Mediated Protein Degradation Pathway

Experimental Protocols

The following sections provide generalized protocols for determining the solubility and stability of thalidomide derivatives like this compound. These should be adapted and optimized for specific experimental needs.

5.1. Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of a compound in various solvents using the shake-flask method, followed by HPLC analysis.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

  • Validated HPLC method (mobile phase, flow rate, detection wavelength)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

5.2. Protocol for Stability Assessment

This protocol describes a method to evaluate the chemical stability of this compound in a specific medium over time using a stability-indicating HPLC method.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Test medium (e.g., cell culture medium, buffer at a specific pH)

  • Incubator (e.g., 37°C, 5% CO₂)

  • HPLC system with a stability-indicating method (capable of separating the parent compound from its degradation products)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Prepare a stock solution of this compound in an anhydrous solvent like DMSO.

  • Spike the compound into the pre-warmed test medium to the desired final concentration.

  • Incubate the samples at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately quench the degradation by adding the aliquot to a quenching solution to precipitate proteins and stop further reactions.

  • Centrifuge the quenched samples to remove any precipitate.

  • Analyze the supernatant by HPLC.

  • Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the initial time point (t=0).

  • Plot the percentage of the compound remaining versus time to determine its stability profile and half-life under the tested conditions.

5.3. General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a thalidomide derivative.

Workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment Compound Compound Synthesis and Purification StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution ShakeFlask Shake-Flask Method (Equilibrium Solubility) StockSolution->ShakeFlask Incubation Incubate in Test Medium (Time Course) StockSolution->Incubation HPLC_Sol HPLC Analysis (Quantification) ShakeFlask->HPLC_Sol DataAnalysis Data Analysis (Solubility values, Half-life) HPLC_Sol->DataAnalysis HPLC_Stab Stability-Indicating HPLC Analysis Incubation->HPLC_Stab HPLC_Stab->DataAnalysis

Workflow for Solubility and Stability Assessment

Conclusion

While specific data for this compound is not extensively available in the public domain, the information on its parent compound, thalidomide, provides a valuable starting point for researchers. Thalidomide's poor aqueous solubility and susceptibility to hydrolysis are key characteristics that are likely to influence the behavior of its derivatives. Therefore, careful consideration of solvent selection, pH, and temperature is essential when working with this compound. The experimental protocols and workflows provided in this guide offer a framework for the empirical determination of the solubility and stability of this and other novel thalidomide-based compounds, which is a prerequisite for their successful application in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Thalidomide-O-C2-acid to a Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its derivatives are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide-O-C2-acid is a key building block in PROTAC synthesis, incorporating the Thalidomide moiety that binds to the Cereblon (CRBN) E3 ligase and a two-carbon linker with a terminal carboxylic acid. This carboxylic acid serves as a reactive handle for conjugation to a protein ligand, typically through primary amine groups on the protein surface (e.g., lysine (B10760008) residues).

This document provides a detailed protocol for the covalent conjugation of this compound to a protein ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method forms a stable amide bond between the carboxylic acid of the thalidomide derivative and primary amines on the protein.

Principle of the Reaction

The conjugation is a two-step process:

  • Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the protein ligand to form a stable amide bond, releasing NHS.

Data Presentation

The success of the conjugation reaction is typically assessed by determining the degree of labeling, which is the average number of thalidomide molecules conjugated per protein molecule. This can be quantified using various analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS), UV-Vis spectroscopy (if the small molecule has a distinct absorbance), and HPLC analysis. Below is a representative dataset from a conjugation experiment.

ParameterResult
Protein Concentration 2 mg/mL
This compound Concentration 10 mM
Molar Ratio (Thalidomide:Protein) 20:1
Reaction Time 2 hours
Average Degree of Labeling (DOL) 3.2
Conjugation Efficiency 65%
Purity (by SEC-HPLC) >95%

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein ligand with accessible primary amine groups (e.g., antibody, enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol: Two-Step EDC/NHS Conjugation

This protocol is a general guideline and may require optimization for specific proteins and applications.

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Prepare the protein ligand in the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.

  • Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO or water, depending on the solubility of the protein. A typical stock concentration is 100 mM.

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with EDC and NHS. A molar excess of EDC and NHS over the thalidomide derivative is recommended (e.g., 1.2 equivalents of EDC and 1.5 equivalents of NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated thalidomide derivative.

Step 3: Conjugation to the Protein Ligand

  • Add the activated this compound mixture to the protein ligand solution. The molar ratio of the activated thalidomide to the protein will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the thalidomide derivative.

  • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove excess, unreacted small molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.

  • Collect the protein-containing fractions. The purified conjugate can be analyzed for concentration, degree of labeling, and purity.

Step 6: Characterization of the Conjugate

  • Protein Concentration: Determine the final protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Degree of Labeling (DOL): Analyze the conjugate by mass spectrometry (MALDI-TOF or ESI-MS) to determine the mass increase corresponding to the number of conjugated thalidomide molecules.

  • Purity: Assess the purity of the conjugate and check for aggregation using size-exclusion chromatography (SEC-HPLC).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis Thalidomide This compound Activated_Thalidomide NHS-activated Thalidomide Thalidomide->Activated_Thalidomide 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Thalidomide Protein Protein Ligand in Coupling Buffer (pH 7.2-8.0) Activated_Thalidomide->Protein 1-2 hrs, RT Conjugate Thalidomide-Protein Conjugate Protein->Conjugate Quench Quench Reaction (Tris or Hydroxylamine) Conjugate->Quench Purify Purification (Desalting Column) Quench->Purify Analyze Characterization (MS, HPLC) Purify->Analyze

Caption: Workflow for conjugating this compound to a protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC Thalidomide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation via CRBN recruitment.

Application Notes: Utilizing Thalidomide-O-C2-acid for Cellular Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing Thalidomide-O-C2-acid as a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the mechanism of action, key quantitative parameters for evaluation, and detailed protocols for cellular degradation assays.

Introduction to Thalidomide-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1]

Thalidomide (B1683933) and its analogs are a prominent class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] this compound is a key building block in the synthesis of thalidomide-based PROTACs. It incorporates the CRBN-binding phthalimide (B116566) moiety of thalidomide connected to a two-carbon (C2) linker terminating in a carboxylic acid. This terminal acid serves as a reactive handle for covalent attachment to a ligand that binds the target protein, thus completing the PROTAC structure.[4][5]

Mechanism of Action

The foundational principle of a thalidomide-based PROTAC is the hijacking of the CRL4-CRBN E3 ligase machinery to induce the degradation of a specific target protein.[6] The process begins with the PROTAC molecule simultaneously binding to both the protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[2] The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC This compound based PROTAC PROTAC->POI Binds to POI CRBN CRBN E3 Ligase PROTAC->CRBN Recruits CRBN Ub Ubiquitin Ub->Ternary_Complex Poly-ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ternary_Complex->Proteasome Recognition

Mechanism of PROTAC-mediated protein degradation.

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The key parameters measured are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][7][8] These values are typically determined by treating cells with varying concentrations of the PROTAC and measuring the remaining target protein levels by Western blotting.[2]

ParameterDefinition
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.[8]
Dmax The maximum percentage of protein degradation achieved.[7]
Target ProteinPROTACCell LineDC50Dmax (%)
BRD4dBET1MV4;118 nM>98
KRAS G12DPROTAC KRAS G12D degrader 1AGS7.49 nM~95
HDAC3Compound 22HCT1160.44 µM77

Note: The DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, and cell line used.[9] The data provided is for illustrative purposes.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize a novel PROTAC synthesized using this compound.

Protocol 1: Western Blot for Target Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[1]

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC stock solution in DMSO

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9][12]

  • BCA protein assay kit[12]

  • SDS-PAGE gels and running buffer[12]

  • PVDF or nitrocellulose membranes[12]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)[12]

  • HRP-conjugated secondary antibody[12]

  • Enhanced Chemiluminescence (ECL) substrate[6]

  • Chemiluminescence imaging system[6]

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[9]

    • Prepare serial dilutions of the PROTAC in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).[10]

    • Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[13] Include a vehicle-only control (e.g., 0.1% DMSO).[1]

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[13]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]

    • Add lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.[1]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.[1]

    • Clarify the lysates by centrifugation to pellet cell debris.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer.[1]

    • Separate the proteins by SDS-PAGE.[1]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again and apply the ECL substrate.[6]

    • Image the blot using a chemiluminescence imaging system.[6]

    • Re-probe the membrane with the loading control antibody to ensure equal protein loading.[6]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[14]

    • Normalize the intensity of the target protein band to the loading control.[14]

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.[1]

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[10]

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation A Cell Seeding & Adhesion B PROTAC Treatment (Dose-Response / Time-Course) A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (Target & Loading Control) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis (Densitometry, DC50/Dmax Calculation) J->K

Workflow for determining DC50 and Dmax of a PROTAC.

Protocol 2: Proteasome Inhibition Control Experiment

This protocol is essential to confirm that the observed protein degradation is dependent on the proteasome.[13]

Methodology:

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.[13]

  • Add the PROTAC at a concentration known to cause significant degradation and co-incubate for the desired time.[13]

  • Harvest the cells and perform a Western blot for the POI as described in Protocol 1.[13]

  • Expected Outcome: If the PROTAC functions through the proteasome, pre-treatment with a proteasome inhibitor should rescue the degradation of the target protein.

Protocol 3: CRBN Engagement Control Experiment

This experiment validates that the PROTAC's activity is dependent on binding to CRBN.

Methodology:

  • Co-treat cells with the PROTAC and an excess of a competing CRBN ligand (e.g., thalidomide or pomalidomide).

  • Incubate for the desired time and harvest the cells.

  • Perform a Western blot for the POI as described in Protocol 1.

  • Expected Outcome: The degradation of the target protein should be attenuated in the presence of the competing CRBN ligand.

Validation_Logic cluster_validation Validation of Degradation Mechanism Start Observed Protein Degradation with PROTAC Proteasome_Inhibitor Co-treat with Proteasome Inhibitor (e.g., MG132) Start->Proteasome_Inhibitor CRBN_Competition Co-treat with excess CRBN Ligand (e.g., Thalidomide) Start->CRBN_Competition Result_Proteasome Degradation Rescued? Proteasome_Inhibitor->Result_Proteasome Result_CRBN Degradation Attenuated? CRBN_Competition->Result_CRBN Conclusion_Proteasome Proteasome-Dependent Pathway Result_Proteasome->Conclusion_Proteasome Yes Conclusion_CRBN CRBN-Dependent Pathway Result_CRBN->Conclusion_CRBN Yes

Logical workflow for validating a novel degrader.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase.[2] Its straightforward incorporation into heterobifunctional degraders allows for the targeted degradation of a wide array of proteins.[2] The methodologies and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications.[2] Rigorous experimental validation, including the determination of DC50 and Dmax values and the performance of essential control experiments, is critical to confirming the intended mechanism of action and advancing the development of effective protein degraders.

References

Application Notes: In Vitro Ubiquitination Assay for Thalidomide-O-C2-acid-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[3] Thalidomide-O-C2-acid, and its derivatives like Thalidomide-O-C2-Br, are functionalized building blocks used in the synthesis of PROTACs that engage the CRBN E3 ligase.[3][4]

These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay to characterize the activity of this compound-based PROTACs. This assay is a critical step in the validation of a new PROTAC, as it directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[5] The results confirm the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and offer a quantitative measure of the PROTAC's efficiency before advancing to cell-based degradation assays.[6][7]

Principle of the Assay

The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin cascade in a test tube: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), E3 (ubiquitin ligase, in this case, the CRL4-CRBN complex), ubiquitin, ATP, and the purified protein of interest. The this compound-based PROTAC acts as a molecular bridge, inducing proximity between the POI and the CRBN E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the POI.[8] The resulting polyubiquitinated POI can then be detected by Western blotting, appearing as a ladder of higher molecular weight bands.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and the general experimental workflow for the in vitro ubiquitination assay.

PROTAC_Pathway cluster_PROTAC PROTAC Molecule cluster_E3 E3 Ligase Complex PROTAC This compound-based PROTAC CRBN CRBN PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds CUL4 CUL4-DDB1-RBX1 Ternary Ternary Complex (POI-PROTAC-E3) CRBN->Ternary POI->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin E2 E2 Conjugating Enzyme Ub->E2 Transfers to E1 E1 Activating Enzyme + ATP E1->Ub Activates E2->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Degradation

PROTAC-induced ubiquitination pathway.

Experimental_Workflow prep 1. Prepare Reagents (E1, E2, E3, Ub, ATP, POI, PROTAC) setup 2. Set up Reactions on Ice (Including Controls) prep->setup incubate 3. Incubate at 37°C (60-90 minutes) setup->incubate stop 4. Terminate Reaction (Add SDS-PAGE Loading Buffer) incubate->stop denature 5. Denature Proteins (Boil at 100°C) stop->denature sds 6. SDS-PAGE denature->sds transfer 7. Western Blot Transfer sds->transfer block 8. Blocking transfer->block primary_ab 9. Primary Antibody Incubation (Anti-POI) block->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detect 11. Chemiluminescence Detection secondary_ab->detect analyze 12. Data Analysis detect->analyze

Step-by-step experimental workflow.

Data Presentation

The following tables summarize the typical reagents, their stock and working concentrations, and a sample reaction setup for a standard in vitro ubiquitination assay.

Table 1: Reagents for In Vitro Ubiquitination Assay

ReagentStock ConcentrationFinal Working ConcentrationExample Supplier/Note
E1 Activating Enzyme (human, e.g., UBE1)1 µM50 - 100 nMBoston Biochem®, Abcam
E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)40 µM100 - 500 nMCommonly used with CRBN[3]
E3 Ligase Complex (DDB1-CUL4A-RBX1-CRBN)1 µM20 - 100 nMPurified recombinant complex
Ubiquitin (human, wild-type or tagged)1 mg/mL (~117 µM)5 - 10 µM (50-100 µg/mL)[3]
Protein of Interest (POI)10-50 µM200 - 500 nMPurified recombinant protein
PROTAC Molecule10 mM (in DMSO)0.1 - 10 µMSynthesized from this compound derivative
ATP Solution100 mM2 - 5 mMPrepare fresh or use stabilized solution
10X Ubiquitination Buffer10X1X500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT[3]
5X SDS-PAGE Loading Buffer5X1XTo terminate the reaction
AntibodiesN/AAs per datasheetAnti-POI and Anti-Ubiquitin (e.g., P4D1, FK2)
Deionized Water (ddH₂O)N/AN/ATo bring reactions to final volume

Table 2: Example Reaction Setup (25 µL Total Volume)

ComponentVolume (µL) for Master MixVolume (µL) for Final ReactionFinal Concentration
10X Ubiquitination Buffer2.5-1X
ATP (100 mM)1.25-5 mM
E1 Enzyme (1 µM)1.25-50 nM
E2 Enzyme (5 µM)1.25-250 nM
Ubiquitin (1 mg/mL)2.0-~8 µM
POI (5 µM)1.25-250 nM
ddH₂O13.25-N/A
Master Mix 22.75 22.75 N/A
E3 Ligase Complex (2.5 µM)-1.0100 nM
PROTAC (200 µM in DMSO) or DMSO-1.2510 µM
Total Volume 25.0

Experimental Protocols

This section provides a detailed methodology for the in vitro ubiquitination assay.

Materials and Reagents
  • E1 Activating Enzyme (e.g., human UBE1)

  • E2 Conjugating Enzyme (e.g., UBE2D2)

  • E3 Ligase Complex (e.g., purified DDB1-CUL4A-RBX1-CRBN)

  • Ubiquitin (wild-type or tagged)

  • Protein of Interest (POI), purified

  • This compound-based PROTAC, dissolved in DMSO

  • ATP solution

  • 10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

  • 5X SDS-PAGE Loading Buffer

  • Deionized water (ddH₂O)

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imager

Protocol
  • Reaction Setup (on ice)

    • Thaw all enzymes, proteins, and reagents on ice.[3]

    • Prepare a master mix of common reagents (10X Buffer, ATP, E1, E2, Ubiquitin, POI, ddH₂O) to ensure consistency.[3]

    • For a 25 µL reaction, combine the components as detailed in Table 2 in a microcentrifuge tube on ice.[3]

    • In separate tubes, add the E3 ligase complex and the PROTAC (or DMSO vehicle for the negative control).

    • Add the master mix to the tubes containing the E3 and PROTAC.

    • Crucial Controls :

      • No PROTAC : Use DMSO vehicle to demonstrate that ubiquitination is PROTAC-dependent.[3]

      • No E1 : Replace the E1 enzyme with buffer to confirm ATP and E1 dependence.[3]

      • No E3 : Replace the E3 ligase with buffer to confirm the reaction is E3-dependent.[3]

      • No POI : Replace the target protein with buffer to observe E3 auto-ubiquitination.[3]

  • Incubation and Termination

    • Mix the reactions gently by flicking the tubes and centrifuge briefly.

    • Incubate the reactions at 37°C for 60 to 90 minutes.[3]

    • Terminate the reaction by adding 6 µL of 5X SDS-PAGE Loading Buffer.[3]

    • Denature the samples by boiling at 100°C for 5 minutes.[9]

  • Western Blot Analysis

    • Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel).[3]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C. This will detect both the unmodified POI and higher molecular weight, ubiquitinated species.[3]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again three times with TBST.

    • Add an ECL substrate and visualize the bands using a chemiluminescence imager.[3]

Data Analysis and Interpretation

The primary output of this assay is a Western blot image.[3]

  • Positive Result : In the lane containing the complete reaction mix (E1, E2, E3, POI, ATP, Ub, and PROTAC), a ladder of bands or a high-molecular-weight smear should be visible above the band corresponding to the unmodified POI when probing with the anti-POI antibody.[3] This indicates successful polyubiquitination.

  • Negative Controls :

    • The "No PROTAC" lane should show significantly less or no ubiquitination ladder compared to the positive result.[3]

    • The "No E1" and "No E3" lanes should show no ubiquitination, confirming the enzymatic dependency of the reaction.[3]

  • Quantitative Analysis : The intensity of the ubiquitinated bands can be quantified using densitometry software (e.g., ImageJ). This allows for the comparison of the efficiency of different PROTAC concentrations or analogs.[3] The disappearance of the unmodified POI band can also be quantified to assess the extent of ubiquitination.

Conclusion

The in vitro ubiquitination assay is an indispensable tool for the preclinical evaluation of this compound-based PROTACs. It provides direct evidence of the PROTAC's mechanism of action and allows for a quantitative assessment of its ability to induce ubiquitination of the target protein. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively characterize their novel PROTAC molecules and make informed decisions for further drug development.

References

Application Notes and Protocols for Cell Permeability Assessment of Thalidomide-O-C2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest by hijacking the cell's own ubiquitin-proteasome system.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its complete degradation, offering a powerful therapeutic modality.[2] A typical PROTAC consists of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1]

Thalidomide (B1683933) and its derivatives are widely used as ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^).[1][3] Thalidomide-O-C2-acid is a key building block, incorporating the CRBN ligand and a linker with a terminal carboxylic acid for conjugation to a target protein ligand.[4][5]

A significant challenge in PROTAC development is their large molecular weight and high polar surface area, which often leads to poor cell permeability, hindering their ability to reach intracellular targets.[2][6] Therefore, the accurate assessment of cell permeability is a critical step in the design and optimization of effective PROTAC therapeutics.[2] These application notes provide detailed protocols for two standard in vitro permeability assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay, tailored for the evaluation of this compound PROTACs.

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_MoA PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 CRL4-CRBN E3 Ligase Complex POI Target Protein (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary PROTAC Thalidomide-based PROTAC PROTAC->PROTAC PROTAC->Ternary CRBN CRBN CRBN->Ternary CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Fragments Degradation

Caption: PROTAC-mediated recruitment of a target protein to the CRBN E3 ligase for degradation.

Key Methods for Assessing PROTAC Permeability

Two primary methods are employed to evaluate the cell permeability of PROTACs:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[7][8] It is a cost-effective method for early-stage screening.[2]

  • Caco-2 Permeability Assay: A cell-based assay utilizing a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[8][9] This "gold standard" assay assesses passive diffusion, active transport, and efflux mechanisms.[2][9]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol measures the passive diffusion of a compound from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[2]

PAMPA_Workflow PAMPA Experimental Workflow prep Prepare Lipid Membrane Solution (e.g., 2% Lecithin (B1663433) in Dodecane) coat Coat Donor Plate Membrane with Lipid Solution (5 µL/well) prep->coat add_compound Add Test PROTAC Solution to Donor Plate Wells (e.g., 200 µL of 10 µM in PBS) coat->add_compound add_buffer Add Buffer to Acceptor Plate Wells (e.g., 300 µL PBS) assemble Assemble 'Sandwich' (Place Donor Plate on Acceptor Plate) add_buffer->assemble add_compound->assemble incubate Incubate for 5-18 hours at Room Temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble analyze Determine Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) disassemble->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

A. Materials and Reagents

  • PAMPA plate "sandwich" (96-well filter donor plate and 96-well acceptor plate)

  • This compound PROTACs and control compounds (e.g., high and low permeability controls)

  • Lecithin from soybean

  • Dodecane (B42187)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-compatible plates (for analysis, if needed)

  • LC-MS/MS system

B. Protocol

  • Prepare Lipid Solution: Create a 2% (w/v) lecithin in dodecane solution. Sonicate until the lecithin is fully dissolved.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate.

  • Prepare Test Compounds: Prepare a 10 mM stock solution of each PROTAC in DMSO. Dilute the stock solution in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be <1%.

  • Add Compounds to Donor Plate: Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5-18 hours. To minimize evaporation, place the assembly in a sealed container with a wet paper towel.[10]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp):

    • The Papp value (cm/s) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq))

    • Where:

      • V_D = Volume of donor well (cm³)

      • V_A = Volume of acceptor well (cm³)

      • A = Area of the membrane (cm²)

      • t = Incubation time (s)

      • C_A(t) = Compound concentration in the acceptor well at time t

      • C_eq = Equilibrium concentration

Caco-2 Permeability Assay

This protocol assesses bidirectional permeability (apical to basolateral and basolateral to apical) across a confluent monolayer of Caco-2 cells.[9]

Caco2_Workflow Caco-2 Permeability Assay Workflow seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days to Form a Differentiated Monolayer seed->culture integrity Assess Monolayer Integrity (Measure TEER) culture->integrity wash Wash Monolayer with Transport Buffer (HBSS) integrity->wash If TEER is acceptable add_compound Add PROTAC to Donor Side (Apical or Basolateral) wash->add_compound incubate Incubate for 2 hours at 37°C, 5% CO2 add_compound->incubate sample Collect Samples from Donor and Receiver Compartments incubate->sample analyze Analyze Compound Concentration (LC-MS/MS) sample->analyze calculate Calculate Papp (A->B, B->A) and Efflux Ratio analyze->calculate

Caption: Workflow for the bidirectional Caco-2 cell permeability assay.

A. Materials and Reagents

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)

  • Hanks’ Balanced Salt Solution (HBSS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • This compound PROTACs and control compounds (e.g., propranolol, atenolol)

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system

B. Protocol

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Test: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values >300 Ω·cm². The permeability of a fluorescent marker like Lucifer Yellow can also be assessed.

  • Assay Preparation:

    • Prepare a transport buffer (HBSS, pH 7.4). Due to the nature of PROTACs, it is often necessary to add a protein like BSA (e.g., 0.25%) to the buffer to improve recovery by reducing non-specific binding.[11][12]

    • Prepare a 10 µM solution of the this compound PROTAC in the transport buffer.[11]

  • Permeability Assay (Apical to Basolateral - A→B):

    • Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add 0.4 mL of the PROTAC solution to the apical (donor) compartment.

    • Add 1.2 mL of fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with 5% CO₂ for 2 hours.[11]

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Perform the assay as in step 4, but add the PROTAC solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. This measures active efflux.[9]

  • Analysis: Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate Papp: Papp = (dQ/dt) * (1 / (A * C₀))

      • Where:

        • dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)

        • A = Surface area of the membrane (cm²)

        • C₀ = Initial concentration in the donor compartment (mol/cm³)

    • Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

      • An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[9]

Data Presentation and Interpretation

Quantitative data from permeability assays should be summarized for clear comparison. The table below presents hypothetical data for a this compound PROTAC compared to standard control compounds.

CompoundAssay TypePapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
Thal-O-C2-PROTAC-X PAMPA0.8N/AN/ALow-Moderate
Thal-O-C2-PROTAC-X Caco-20.52.55.0Low (Efflux Substrate)
Propranolol (High Perm)Caco-225.027.51.1High
Atenolol (Low Perm)Caco-20.20.251.25Low
Warhead Only Caco-28.59.11.07Moderate
This compound Caco-212.113.51.11Moderate-High
  • Interpretation: In this example, the PAMPA result suggests the PROTAC has some capacity for passive diffusion.[7] However, the Caco-2 data reveals a low apparent permeability in the absorptive (A→B) direction and a high efflux ratio, indicating that the PROTAC is actively removed from the cells by efflux pumps.[9] This is a common challenge for PROTACs. Comparing the PROTAC's permeability to its constituent parts (the warhead and the E3 ligase ligand-linker) can provide valuable insights for structural optimization to improve cellular entry and retention.[7]

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Thalidomide-O-C2-acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Thalidomide-O-C2-acid in human plasma. This compound is a synthetic derivative of thalidomide (B1683933) utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The method employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the quantification of this compound in a biological matrix.

Introduction

Thalidomide, a drug with a complex history, has re-emerged as a valuable therapeutic agent, particularly in the treatment of multiple myeloma.[1][2] Its mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This activity has inspired the development of a new class of therapeutic modalities known as PROTACs, which leverage the ubiquitin-proteasome system to degrade proteins of interest.

This compound is a key building block in the synthesis of thalidomide-based PROTACs. It incorporates the thalidomide moiety for CRBN engagement, connected to a linker with a terminal carboxylic acid for conjugation to a target protein ligand. Accurate quantification of such molecules in biological matrices is crucial for pharmacokinetic and drug metabolism studies during the development of novel therapeutics. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (C16H14N2O7, MW: 346.29 g/mol ) reference standard

  • Thalidomide-d4 (internal standard, IS)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • All other chemicals and solvents were of analytical grade.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of this compound and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Analytical Method

Sample Preparation
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard (Thalidomide-d4 at 100 ng/mL).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound347.1204.125
347.1148.035
Thalidomide-d4 (IS)263.1150.020

Method Validation (Hypothetical Data)

The method was validated for linearity, accuracy, precision, and sensitivity. The following tables summarize the expected performance characteristics of the assay.

Calibration Curve
AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.995
Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Medium100< 10± 10< 10± 10
High800< 10± 10< 10± 10

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (50 µL) ppt Protein Precipitation (Acetonitrile with IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the quantification of this compound in plasma.

Thalidomide Metabolism and the Nature of this compound

thalidomide_metabolism cluster_metabolism In Vivo Metabolism of Thalidomide cluster_synthetic Synthetic Derivative for PROTACs thalidomide Thalidomide hydrolysis Hydrolysis Products (e.g., Phthalimidoglutaramic acids) thalidomide->hydrolysis Non-enzymatic hydroxylation Hydroxylated Metabolites (e.g., 5-hydroxythalidomide) thalidomide->hydroxylation CYP450-mediated thali_acid This compound

Caption: Metabolic pathways of thalidomide and the synthetic nature of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug discovery and development setting. This method will be a valuable tool for researchers working with thalidomide-based PROTACs, enabling accurate characterization of their pharmacokinetic properties.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Thalidomide-O-C2-acid-based PROTACs in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to eliminate specific proteins of interest by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide and its analogs are a prominent class of E3 ligase ligands that bind to Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2]

Thalidomide-O-C2-acid is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a linker used in PROTAC technology.[3] PROTACs built with this moiety function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[2] This proximity facilitates the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows PROTACs to be effective at very low concentrations.

The key advantage of this degradation-based approach over traditional inhibition is the complete removal of the target protein, which can lead to a more profound and sustained therapeutic effect and potentially overcome resistance mechanisms.[4] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound-based PROTACs in xenograft models, a critical step in the preclinical development of these novel therapeutics.

Signaling Pathway and Mechanism of Action

Thalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a specific protein of interest. The process begins with the PROTAC simultaneously binding to both the target protein and Cereblon, forming a ternary complex. This induced proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Following poly-ubiquitination, the target protein is recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Thalidomide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Mechanism of action for a thalidomide-based PROTAC.

Quantitative Data from In Vivo Studies

The following tables summarize representative quantitative data from various in vivo studies using thalidomide-based PROTACs in mouse xenograft models. This data provides a benchmark for the expected efficacy of this class of molecules.

Table 1: Tumor Growth Inhibition in Xenograft Models

PROTAC ExampleTarget ProteinCancer Model (Cell Line)Dosing RegimenTumor Growth Inhibition (TGI)Reference
ARV-771 BET (BRD4)22Rv1 (Prostate Cancer)50 mg/kg, daily, i.p.>100% (Tumor Regression)[4]
dBET1 BET (BRD4)MV4;11 (AML)50 mg/kg, daily, i.p.Significant delay in leukemia progression[4][5]
ARV-110 Androgen Receptor (AR)VCaP (Prostate Cancer)1-10 mg/kg, daily, p.o.Dose-dependent tumor growth inhibition[6]
GP262 PI3K/mTORMDA-MB-231 (Breast Cancer)15 mg/kg, daily, i.p.57.8%[7]
GP262 PI3K/mTORMDA-MB-231 (Breast Cancer)25 mg/kg, daily, i.p.79.2%[7]

Table 2: In Vivo Target Protein Degradation

PROTAC ExampleTarget ProteinXenograft ModelDosingDegradation LevelReference
ARV-771 BRD422Rv150 mg/kgSustained BRD4 degradation[4]
PROTAC_ERRα ERRαN/A (in vivo mouse tissue)100 mg/kg, 3x daily, i.p.Significant reduction of ERRα levels[8]
Bavdegalutamide ARVCaP & LNCaPOral administrationEffective AR protein diminishment[9]

Experimental Protocols

The following are generalized protocols for in vivo efficacy studies of this compound-based PROTACs, synthesized from methodologies reported in the literature.

Protocol 1: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC in a subcutaneous xenograft model.

1. Animal Model and Cell Implantation:

  • Animal Handling: Use immunodeficient mice (e.g., NOD-SCID or NSG), aged 6-8 weeks.[5][10] Allow mice to acclimatize for at least one week before the experiment. All procedures must be approved by the institution's Animal Care and Use Committee.[10]

  • Cell Preparation: Culture human cancer cells (e.g., MV4;11 for a leukemia model or 22Rv1 for prostate cancer) under sterile conditions.[4][5] Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100-200 µL.[5][11]

  • Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.[5][11]

2. Tumor Growth Monitoring and Group Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[11][12]

  • Measure tumor volume 2-3 times per week using digital calipers. Calculate the volume using the formula: Volume = 0.5 x Length x Width².[5][12]

  • When the average tumor volume reaches the target size, randomize mice into treatment and control groups (n=5-10 mice per group).[5][12]

3. PROTAC Formulation and Administration:

  • Formulation: Prepare the PROTAC vehicle. A common vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[5] Another option for oral administration might consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[11] Warm the vehicle to dissolve components. Add the PROTAC powder to the required concentration. Vortex and sonicate until the PROTAC is fully dissolved. It is recommended to prepare the formulation fresh daily.[3][5]

  • Administration: Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design (e.g., daily for 21 days).[5][11] Administer only the vehicle to the control group.[5]

4. Efficacy and Tolerability Assessment:

  • Continue to monitor tumor volume and body weight 2-3 times per week.[5] Significant body weight loss (>15-20%) may indicate toxicity and require dose adjustment.[11]

  • At the end of the study (e.g., after a predetermined number of days or when control tumors reach a specified size), euthanize the mice.[5][12]

  • Excise tumors, weigh them, and collect blood and other tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.[5][10]

5. Data Analysis:

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[5]

Xenograft_Workflow cluster_workflow Preclinical Xenograft Study Workflow A 1. Cell Culture & Preparation B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth to 100-200 mm³ B->C D 4. Randomization into Treatment & Control Groups C->D E 5. PROTAC/Vehicle Administration (e.g., daily) D->E F 6. Monitor Tumor Volume & Body Weight (2-3x/week) E->F G 7. Study Endpoint: Euthanasia & Tissue Collection F->G Endpoint Reached H 8. Data Analysis: TGI, PK/PD G->H

A typical workflow for a preclinical xenograft study.
Protocol 2: Pharmacodynamic Analysis (Western Blot)

This protocol is for assessing the degradation of the target protein in tumor tissues collected at the end of the efficacy study.

1. Sample Preparation:

  • Homogenize excised tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at high speed to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[5] Use an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).[5]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[5]

3. Densitometry Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein signal to the loading control signal for each sample.

  • Compare the normalized protein levels between the treated and vehicle control groups to determine the percentage of protein degradation.

Conclusion

This compound-based PROTACs offer a powerful strategy for targeted protein degradation with significant therapeutic potential.[2][6] The successful in vivo evaluation of these molecules is a critical milestone in their preclinical development. The protocols and data presented here provide a comprehensive framework for researchers to design, execute, and interpret efficacy studies in xenograft models, thereby facilitating the advancement of this promising class of therapeutics. Careful consideration of the animal model, PROTAC formulation, dosing regimen, and endpoint analyses is essential for generating robust and reliable data.

References

Application Note: High-Throughput Determination of Cereblon Binding Affinity for Thalidomide Derivatives Using a Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cereblon (CRBN) is a fundamental component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, playing a critical role in cellular protein homeostasis.[1][2] The discovery that thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) bind directly to CRBN has unveiled a novel mechanism for targeted protein degradation.[2] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." This principle is the foundation for the development of Proteolysis-Targeting Chimeras (PROTACs), where a CRBN-binding moiety, such as a thalidomide derivative, is linked to a ligand for a target protein of interest.

This application note describes a robust and sensitive fluorescence polarization (FP) assay for characterizing the binding of thalidomide derivatives, specifically Thalidomide-O-C2-acid, to the CRBN-DDB1 complex. FP is a homogeneous, solution-based technique ideal for high-throughput screening and quantitative determination of binding affinities (Kd or IC50).[3][4][5] The assay relies on the principle that a small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, emitting depolarized light.[4][5][6] Upon binding to the much larger CRBN-DDB1 protein complex, the tracer's rotation slows significantly, resulting in an increase in the polarization of the emitted light.[4][6][7] Unlabeled ligands, such as this compound, can then compete with the fluorescent tracer for binding to CRBN, causing a decrease in fluorescence polarization in a concentration-dependent manner.[7]

Principle of the Fluorescence Polarization Assay for CRBN Binding

Caption: Principle of the competitive fluorescence polarization assay for CRBN.

Quantitative Binding Affinity Data

The binding affinities of various thalidomide derivatives to the CRBN-DDB1 complex have been determined using FP and other biophysical assays. The following table summarizes representative data for well-characterized IMiDs. While specific data for this compound is not widely published, its structural similarity to thalidomide suggests it will bind CRBN, and this assay protocol can be used to determine its precise affinity.

CompoundAssay TypeReported Kd or IC50Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM[2]
LenalidomideIsothermal Titration Calorimetry (ITC)~178 nM[2]
PomalidomideIsothermal Titration Calorimetry (ITC)~157 nM[2]
ThalidomideFluorescence-based Thermal Shift~30 µM (IC50)[8]
LenalidomideFluorescence-based Thermal Shift~3 µM (IC50)[8]
PomalidomideFluorescence-based Thermal Shift~3 µM (IC50)[8]
This compound Fluorescence Polarization (FP) To be determined by this protocol

Note: Binding affinities can vary depending on the specific assay conditions, protein constructs, and fluorescent probes used.[9]

Experimental Protocols

This section provides a detailed protocol for a competitive FP assay to determine the IC50 value of this compound for the CRBN-DDB1 complex.

Materials and Reagents
  • Protein: Purified recombinant human CRBN-DDB1 complex. The complex is recommended over CRBN alone for enhanced stability and solubility.[8]

  • Fluorescent Tracer: Cy5-labeled thalidomide (or a similar fluorescently-labeled thalidomide analog).[1][10]

  • Test Compound: this compound.

  • Positive Control: Pomalidomide or Thalidomide.[1][10]

  • Assay Buffer: 50 mM HEPES (pH 7.4), 200 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

  • Plate: Black, low-binding, 384-well microplate.[11][12]

  • Instrumentation: Microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore (e.g., Ex: 635 nm, Em: 675 nm for Cy5).[11]

Protocol: Part 1 - Reagent Preparation
  • Assay Buffer Preparation: Prepare the assay buffer and keep it on ice.

  • Protein Dilution: Thaw the CRBN-DDB1 complex on ice. Centrifuge briefly to collect the contents. Dilute the protein complex in cold assay buffer to a working concentration of 2x the final desired concentration (e.g., 40 nM for a 20 nM final concentration). Note: The optimal protein concentration should be determined empirically but is typically around the Kd of the tracer.

  • Tracer Dilution: Thaw the fluorescent tracer stock solution (e.g., 10 µM Cy5-thalidomide). Dilute the tracer in assay buffer to a working concentration of 2x the final desired concentration (e.g., 10 nM for a 5 nM final concentration).[12] Protect from light.

  • Test Compound and Control Dilution Series: a. Prepare a 10 mM stock solution of this compound and the positive control (Pomalidomide) in 100% DMSO. b. Create a serial dilution series of the test compound and positive control in DMSO. c. Further dilute the DMSO serial dilutions into the assay buffer to create a 4x final concentration series. The final DMSO concentration in the assay wells should be kept constant and low (e.g., ≤1%).

Protocol: Part 2 - Assay Procedure
  • Plate Setup: Add 10 µL of the 4x test compound dilutions (this compound) and controls to the appropriate wells of a 384-well plate.

    • Test Wells: 10 µL of this compound dilutions.

    • Positive Control Wells: 10 µL of Pomalidomide dilutions.

    • "No Competitor" Control (High Polarization): 10 µL of assay buffer with the same percentage of DMSO as the test compound wells.

    • "Tracer Only" Control (Low Polarization): 10 µL of assay buffer with DMSO.

  • Add Protein: Add 10 µL of the 2x CRBN-DDB1 protein solution to all wells except the "Tracer Only" control wells. To the "Tracer Only" wells, add 10 µL of assay buffer.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate for 60 minutes at room temperature, protected from light, to allow the protein and competitor to reach binding equilibrium.[11][12]

  • Add Tracer: Add 20 µL of the 2x fluorescent tracer solution to all wells. The final volume in each well will be 40 µL.

  • Final Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate for 90-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[11]

  • Measurement: Read the fluorescence polarization on a microplate reader.

Protocol: Part 3 - Data Analysis
  • Calculate Millipolarization (mP): The instrument software will calculate the mP values using the parallel (I||) and perpendicular (I⊥) fluorescence intensity readings.

  • Plot Data: Plot the mP values as a function of the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Experimental Workflow

Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (384-well plate) cluster_analysis 3. Data Acquisition & Analysis Prep_Buffer Prepare Assay Buffer Prep_Protein Dilute CRBN-DDB1 (2x concentration) Prep_Tracer Dilute Fluorescent Tracer (2x concentration) Prep_Compound Prepare Serial Dilutions of This compound (4x) Add_Compound Add 10 µL of 4x Compound/ Controls to wells Prep_Compound->Add_Compound Add_Protein Add 10 µL of 2x CRBN-DDB1 Add_Compound->Add_Protein Incubate_1 Incubate 60 min at RT Add_Protein->Incubate_1 Add_Tracer Add 20 µL of 2x Tracer Incubate_1->Add_Tracer Incubate_2 Incubate 90-120 min at RT Add_Tracer->Incubate_2 Read_Plate Read Fluorescence Polarization (mP) Incubate_2->Read_Plate Plot_Data Plot mP vs. [Compound] Read_Plate->Plot_Data Calculate_IC50 Fit Curve & Determine IC50 Plot_Data->Calculate_IC50 Result IC50 Value for This compound Calculate_IC50->Result

Caption: Step-by-step workflow for the CRBN binding FP assay.

References

Application Notes and Protocols for AlphaLISA Assay: Ternary Complex Formation with Thalidomide-O-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933) and its derivatives have garnered significant attention in drug discovery, not for their historical sedative properties, but for their ability to modulate the activity of the E3 ubiquitin ligase Cereblon (CRBN). These molecules, often referred to as "molecular glues," can induce the formation of a ternary complex between CRBN and a "neosubstrate," a protein not typically targeted by CRBN. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. Thalidomide-O-C2-acid is a derivative of thalidomide that incorporates a linker, making it a valuable tool for researchers developing Proteolysis Targeting Chimeras (PROTACs) and studying the formation of these critical ternary complexes.[1]

This document provides a detailed protocol for utilizing the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology to study the formation of the ternary complex consisting of a target protein (neosubstrate), CRBN, and this compound. AlphaLISA is a bead-based immunoassay that is highly sensitive and well-suited for studying protein-protein interactions in a high-throughput format.[2]

Principle of the Assay

The AlphaLISA assay for ternary complex formation relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. In this application, one protein of the complex (e.g., CRBN) is captured by an antibody conjugated to an Acceptor bead, while the other protein (the neosubstrate) is captured by an antibody linked to a Donor bead. When this compound facilitates the formation of the ternary complex, the Donor and Acceptor beads are brought into close proximity (within 200 nm).[2]

Upon excitation with a laser at 680 nm, the Donor bead releases singlet oxygen molecules. If an Acceptor bead is nearby, the singlet oxygen will trigger a chemiluminescent reaction in the Acceptor bead, resulting in a light emission at 615 nm. The intensity of the emitted light is directly proportional to the amount of ternary complex formed.

Signaling Pathway and Experimental Workflow

The formation of the ternary complex is the central event in this assay. The following diagram illustrates the molecular interactions and the principle of the AlphaLISA detection method.

Ternary_Complex_Formation cluster_complex Ternary Complex Formation cluster_alphalisa AlphaLISA Detection CRBN CRBN-DDB1 Thalidomide This compound CRBN->Thalidomide Neosubstrate Neosubstrate (Target Protein) Thalidomide->Neosubstrate Donor_Bead Streptavidin Donor Bead Acceptor_Bead Anti-tag Acceptor Bead Donor_Bead->Acceptor_Bead Singlet Oxygen Transfer Biotin_Ab Biotinylated Antibody Donor_Bead->Biotin_Ab binds Tagged_Protein Tagged CRBN Acceptor_Bead->Tagged_Protein captures Emission Emission (615 nm) Acceptor_Bead->Emission Neosubstrate_biotin Biotinylated Neosubstrate Biotin_Ab->Neosubstrate_biotin captures Thalidomide_linker This compound Neosubstrate_biotin->Thalidomide_linker Thalidomide_linker->Tagged_Protein Excitation Excitation (680 nm) Excitation->Donor_Bead

Caption: Mechanism of this compound induced ternary complex formation and its detection by AlphaLISA.

Quantitative Data Summary

Compound/PROTACTarget ProteinE3 LigaseAssay MethodBinary Kd (to POI)Binary Kd (to E3)Ternary KdCooperativity (α)
dBET1BRD4CRBNTR-FRET-~150 nM-~1
MZ1 (VHL-based)BRD4(2)VHLSPR1 nM29 nM5.4 nMPositive
CC-885GSPT1CRBN-----

Note: The "hook effect" is a common phenomenon in proximity assays like AlphaLISA, where at very high concentrations of the bifunctional molecule (like this compound), the signal decreases. This is due to the formation of binary complexes (this compound with either CRBN or the neosubstrate alone) which do not bring the Donor and Acceptor beads together. The concentration at which this occurs is an important parameter to determine. For some thalidomide-based PROTACs, the hook effect is observed at concentrations above 1-10 µM.

Experimental Protocols

Materials and Reagents
  • Proteins:

    • Recombinant human CRBN-DDB1 complex (with an affinity tag, e.g., His-tag or GST-tag)

    • Recombinant neosubstrate (target protein, with an affinity tag, e.g., biotinylated or another tag)

  • Compound:

    • This compound

  • AlphaLISA Beads:

    • AlphaLISA Acceptor beads conjugated with an antibody against the tag on CRBN-DDB1 (e.g., Anti-His AlphaLISA Acceptor beads)

    • Streptavidin-coated Donor beads (if the neosubstrate is biotinylated)

  • Assay Buffer:

    • AlphaLISA Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4)

  • Plates:

    • 384-well white OptiPlate™ or similar low-volume, white, opaque microplates

  • Instrumentation:

    • An Alpha-enabled microplate reader

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation - Serial dilution of this compound - Dilution of proteins and beads B 2. Assay Assembly - Add CRBN, Neosubstrate, and This compound to 384-well plate A->B C 3. Ternary Complex Formation - Incubate for 60-90 minutes at room temperature B->C D 4. Bead Addition - Add AlphaLISA Donor and Acceptor beads C->D E 5. Signal Development - Incubate for 60 minutes in the dark at room temperature D->E F 6. Data Acquisition - Read plate on an Alpha-enabled reader E->F G 7. Data Analysis - Plot AlphaLISA signal vs. compound concentration F->G

Caption: Step-by-step workflow for the AlphaLISA ternary complex formation assay.

Detailed Protocol

1. Reagent Preparation:

  • This compound: Prepare a stock solution in DMSO. Perform a serial dilution in AlphaLISA buffer to achieve the desired concentration range for the dose-response curve. It is recommended to test a wide range of concentrations (e.g., from pM to µM) to identify the optimal concentration and observe any potential hook effect.

  • Proteins: Thaw the recombinant CRBN-DDB1 and neosubstrate proteins on ice. Dilute them to the desired working concentration in AlphaLISA buffer. The optimal protein concentrations should be determined empirically, but a starting point of 5-20 nM for each protein is recommended.

  • AlphaLISA Beads: Reconstitute the AlphaLISA Acceptor and Donor beads according to the manufacturer's instructions. Dilute them to the final working concentration in AlphaLISA buffer.

2. Assay Assembly:

  • All additions should be performed in a 384-well white OptiPlate.

  • Add the diluted neosubstrate to all wells.

  • Add the serially diluted this compound or vehicle control (DMSO in AlphaLISA buffer) to the respective wells.

  • Add the diluted CRBN-DDB1 complex to all wells to initiate the complex formation.

  • The final volume at this stage is typically 10-15 µL.

3. Ternary Complex Formation Incubation:

  • Seal the plate to prevent evaporation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

4. Bead Addition:

  • Add the diluted AlphaLISA Acceptor beads to all wells.

  • Add the diluted Streptavidin-coated Donor beads to all wells.

  • The final assay volume is typically 20-25 µL.

5. Signal Development Incubation:

  • Seal the plate and protect it from light.

  • Incubate at room temperature for 60 minutes.

6. Data Acquisition:

  • Read the plate on an Alpha-enabled microplate reader using the standard AlphaLISA settings (Excitation: 680 nm, Emission: 520-620 nm).

7. Data Analysis:

  • Subtract the background signal (wells with no compound or no protein).

  • Plot the AlphaLISA signal as a function of the this compound concentration.

  • Fit the data to a suitable dose-response curve to determine the EC50 (the concentration of compound that produces 50% of the maximal signal).

  • Observe the concentration at which the signal begins to decrease to identify the hook effect.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Inefficient ternary complex formation- Suboptimal protein or bead concentrations- Inactive proteins- Titrate protein concentrations- Test different incubation times- Verify protein activity through other methods
High Background - Non-specific binding of beads- High protein concentrations- Decrease protein and/or bead concentrations- Include control wells with only one protein and beads
Hook Effect - Excess of the bifunctional molecule leading to binary complex formation- Test a wider range of compound concentrations to fully characterize the dose-response curve- The peak of the curve represents the optimal concentration for ternary complex formation

Conclusion

The AlphaLISA platform provides a robust and sensitive method for studying the formation of ternary complexes induced by molecules like this compound. This application note offers a comprehensive protocol that can be adapted to various neosubstrates and experimental setups. Careful optimization of protein and compound concentrations is crucial for generating high-quality, reproducible data. The insights gained from these assays are invaluable for the development of novel therapeutics based on targeted protein degradation.

References

Troubleshooting & Optimization

Troubleshooting low degradation efficiency with Thalidomide-O-C2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-C2-acid Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on overcoming low degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows weak or no degradation of my target protein. What are the most common initial checkpoints?

A1: When a thalidomide-based PROTAC fails to induce degradation, the issue often lies with the PROTAC's integrity, the biological system's components, or the formation of the crucial ternary complex.[1]

Initial Troubleshooting Steps:

  • Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock using methods like LC-MS and NMR.[2][3] Thalidomide and its derivatives can be susceptible to hydrolysis.[3]

  • Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]

  • Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]

  • Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), paradoxically reducing degradation efficiency.[1][4] It is crucial to test a broad concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.[5]

Q2: Could the "O-C2-acid" linker be the source of my low degradation efficiency?

A2: Yes, the linker is a critical component that significantly influences a PROTAC's properties. The "-O-C2-acid" linker, containing a carboxylic acid, presents specific challenges and considerations:

  • Poor Cell Permeability: The carboxylic acid group is polar and likely ionized at physiological pH, which can significantly hinder the PROTAC's ability to passively diffuse across the cell membrane.[6] PROTACs are already large molecules, often falling into the "beyond Rule of 5" chemical space, making permeability a common hurdle.[7][8]

  • Ternary Complex Formation: The linker's length and composition are crucial for the formation of a stable and productive ternary complex.[9][10] An improperly oriented complex may not position lysine (B10760008) residues on the target protein correctly for ubiquitination.

Q3: How can I determine if poor cell permeability is the problem for my acidic PROTAC?

A3: A disconnect between high biochemical potency (e.g., strong binding in cell-free assays) and low cellular activity is a strong indicator of poor cell permeability.[8]

Recommended Assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to assess the passive permeability of your compound.[5][8][11]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells and can provide insights into both passive permeability and active transport, such as P-glycoprotein (P-gp) mediated efflux.[12]

  • Cellular Target Engagement Assays: Techniques like NanoBRET or Cellular Thermal Shift Assay (CETSA) can confirm that the PROTAC is reaching and binding to its intracellular target.[2][4]

Q4: If my PROTAC has poor permeability due to the acidic linker, what are my options?

A4: Several medicinal chemistry strategies can be employed to improve the cellular uptake of your PROTAC:

  • Prodrug Strategy: Mask the polar carboxylic acid by converting it into an ester. This increases lipophilicity, aiding cell entry. Endogenous esterases within the cell can then cleave the ester, releasing the active acidic PROTAC.[11]

  • Linker Modification:

    • Optimize Lipophilicity: Systematically modify the linker to find an optimal balance. While some lipophilicity is needed to cross the membrane, excessive lipophilicity can lead to poor aqueous solubility or membrane retention.[7][8]

    • Introduce Rigidity: Replacing flexible linkers with more rigid structures (e.g., incorporating piperidine (B6355638) or piperazine (B1678402) rings) can pre-organize the PROTAC into a conformation more favorable for cell permeation and ternary complex formation.[11][13]

    • Promote Intramolecular Hydrogen Bonding: Design linkers that encourage the formation of intramolecular hydrogen bonds. This can help the PROTAC adopt a more compact, "folded" conformation that shields polar groups, reducing the polar surface area and improving permeability.[13][14]

Q5: I observe a bell-shaped dose-response curve. What is the "hook effect" and how do I address it?

A5: The "hook effect" is the paradoxical decrease in degradation efficiency at high PROTAC concentrations.[4][7] It occurs when the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of inactive binary complexes at the expense of the productive ternary complex.[5][7][9]

Troubleshooting Steps:

  • Extend the Dose-Response Range: Use a wide range of concentrations with smaller dilution steps (e.g., half-log dilutions) to accurately map the bell-shaped curve and identify the optimal concentration for maximum degradation (Dmax).[7]

  • Assess Ternary Complex Formation: Use biophysical assays like AlphaLISA or TR-FRET to directly measure ternary complex formation across the same concentration range. The signal in these assays will also show a hook effect, correlating with the degradation data.[4]

  • Optimize the Linker: A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second. This stabilizes the ternary complex and can mitigate the severity of the hook effect.[9]

Quantitative Data Summary

The efficacy of a PROTAC is defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities (KD) of the PROTAC to its target and the E3 ligase are also critical parameters. Below are illustrative data ranges for typical thalidomide-based PROTACs.

ParameterTypical RangeDescription
DC50 1 nM - 1 µMConcentration of the PROTAC that induces 50% degradation of the target protein.
Dmax 50% - >95%Maximum percentage of target protein degradation achieved.
Binary Binding (KD) 10 nM - 5 µMDissociation constant for the PROTAC binding to the target protein or CRBN alone.
Ternary Complex (KD) VariesDissociation constant for the formation of the Target-PROTAC-CRBN complex.

Note: These values are highly dependent on the specific target protein, PROTAC design, and cell line used. The data is for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in 12- or 24-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your this compound PROTAC in fresh cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe a full dose-response curve and any potential hook effect.[5] Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for a desired time course (e.g., 4, 8, 16, 24 hours).[5]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification:

    • Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) must be used to normalize protein loading.[5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence detector.

  • Data Analysis:

    • Quantify the band intensity for the target protein and the loading control for each lane.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels (as a percentage of the vehicle control) against the log of the PROTAC concentration to determine DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Methodology:

  • Materials:

    • PAMPA plate system (96-well format with a donor plate and an acceptor plate separated by a lipid-coated microfilter).

    • Phospholipid solution (e.g., phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test PROTAC and control compounds (with known high and low permeability).

    • Analysis instrument (e.g., UV-Vis plate reader or LC-MS/MS).

  • Procedure:

    • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Coat Filter Membrane: Carefully pipette a small volume (e.g., 5 µL) of the phospholipid solution onto the filter of each well in the donor plate.

    • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be low (<1%).

    • Start Assay: Add the donor solution to each well of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours).

    • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

    • Calculate the permeability coefficient (Pe) using the provided formula from the assay manufacturer.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC This compound PROTAC PROTAC->POI_bound CRBN_bound CRBN PROTAC->CRBN_bound CRBN CRBN (E3 Ligase) CRBN->CRBN_bound PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->CRBN_bound Ub Ubiquitin (Ub) cluster_ternary cluster_ternary Ub->cluster_ternary Ub Transfer Ub_POI Poly-ubiquitinated POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation cluster_ternary->Ub_POI

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.

Troubleshooting_Workflow Start Start: Low/No Degradation Check_Integrity 1. Check PROTAC Integrity (LC-MS, NMR) Start->Check_Integrity Check_CRBN 2. Check CRBN Expression (Western Blot) Check_Integrity->Check_CRBN Purity OK Check_Permeability 3. Assess Cell Permeability (PAMPA, CETSA) Check_CRBN->Check_Permeability CRBN Present Check_Ternary 4. Assess Ternary Complex Formation (AlphaLISA) Check_Permeability->Check_Ternary Permeable Result_Permeability Permeability Issue Check_Permeability->Result_Permeability Not Permeable Check_Hook 5. Test Wide Dose Range (Hook Effect) Check_Ternary->Check_Hook Complex Forms Result_Ternary Ternary Complex Issue Check_Ternary->Result_Ternary No Complex Result_Hook Hook Effect Observed Check_Hook->Result_Hook Bell Curve Solution Redesign/Optimize Linker (Prodrug, Rigidity) Result_Permeability->Solution Result_Ternary->Solution Permeability_Challenge cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_solutions Improvement Strategies PROTAC_out Acidic PROTAC (Ionized, Polar) Membrane Cell Membrane (Lipid Bilayer) PROTAC_out->Membrane Low Passive Diffusion PROTAC_in PROTAC Membrane->PROTAC_in Successful Entry Target Target Protein PROTAC_in->Target Binds Target Prodrug Prodrug (Ester) Prodrug->Membrane Folded Folded Conformation (IMHB) Folded->Membrane

References

Technical Support Center: Mitigating the "Hook Effect" with Thalidomide-O-C2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-O-C2-acid PROTACs. The content is designed to help you understand, identify, and mitigate the "hook effect" in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped dose-response curve, instead of a typical sigmoidal curve.[2] At optimal concentrations, the PROTAC facilitates the formation of a productive ternary complex between the target protein and the E3 ligase (e.g., Cereblon), leading to ubiquitination and degradation. However, at excessive concentrations, the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) predominates, which inhibits the degradation process.[1][3]

Q2: What causes the "hook effect" with this compound PROTACs?

A2: The hook effect with this compound PROTACs is caused by the formation of unproductive binary complexes at high concentrations of the PROTAC.[2][4] At these high concentrations, the PROTAC molecule can independently bind to the target protein and the Cereblon (CRBN) E3 ligase, creating two separate binary complexes. These binary complexes are unable to bring the target protein and the E3 ligase together, thus preventing the necessary ubiquitination and subsequent degradation of the target protein.[2]

Q3: Why is it important to mitigate the hook effect?

A3: Mitigating the hook effect is crucial for several reasons:

  • Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's maximal degradation potential (Dmax) and potency (DC50) if the optimal concentration range is missed.[1]

  • Therapeutic Window: In a clinical setting, a pronounced hook effect could narrow the therapeutic window, making dosing more challenging.[1]

  • Misinterpretation of Results: Researchers might incorrectly conclude that a PROTAC is inactive or has low efficacy if tested only at concentrations that fall within the inhibitory range of the hook effect.[1]

Q4: How can I confirm that the observed decrease in degradation at high concentrations is due to the hook effect and not cytotoxicity?

A4: To distinguish the hook effect from cytotoxicity, you can perform a cell viability assay (e.g., CellTiter-Glo®) in parallel with your degradation experiment.[2] If the reduced target protein degradation at high PROTAC concentrations is not accompanied by a significant decrease in cell viability, the observation is likely due to the hook effect.[2] Additionally, biophysical assays that directly measure ternary complex formation, such as NanoBRET or AlphaLISA, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations.[2][5]

Troubleshooting Guides

Problem 1: My dose-response curve for protein degradation shows a bell shape.

  • Likely Cause: You are observing the "hook effect."[4]

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations, especially at the higher end, to fully characterize the bell-shaped curve.[1][4] It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM).[4]

    • Determine Optimal Concentration (DC50 & Dmax): Identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).[2] Use concentrations at or below the Dmax for future experiments.

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations.[4][5] A decrease in ternary complex formation at high PROTAC concentrations is a hallmark of the hook effect.[1]

Problem 2: I am not observing any protein degradation at my tested PROTAC concentrations.

  • Likely Cause: Your initial concentration range might be too high and entirely within the hook effect region, or too low to induce degradation.[4]

  • Troubleshooting Steps:

    • Test a Very Broad Concentration Range: It is crucial to test a very wide range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.[2][4]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to both the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[4][5]

    • Check E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of the recruited E3 ligase (Cereblon for thalidomide-based PROTACs).[4]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[2]

Data Presentation

Table 1: Representative Degradation Data for Thalidomide-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Pomalidomide Analog (19)AiolosMM1S12085[6]
Pomalidomide Analog (17)AiolosMM1S140083[6]
PomalidomideAiolosMM1S8.7>95[6]
Noncovalent PROTAC (NC-1)BTKMino2.297[7]

Note: The efficacy of PROTACs is highly dependent on the specific molecule, target protein, and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Western Blot for Dose-Response Analysis

This protocol allows for the quantification of target protein degradation in response to a range of PROTAC concentrations.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[8]

  • PROTAC Preparation: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A recommended concentration range is 0.1 nM to 10 µM to observe the full dose-response, including a potential hook effect.[8] Include a vehicle-only control (e.g., DMSO).[8]

  • Cell Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4][8]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.[4]

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[4]

    • Clarify the lysates by centrifugation.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.[11]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[11]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[8]

    • Normalize the target protein band intensity to the loading control.[8]

    • Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify the DC50 and Dmax.[8]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is used to qualitatively assess the formation of the ternary complex (Target-PROTAC-E3 Ligase).

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at various concentrations (including one in the optimal range and one in the hook effect range) and a vehicle control.

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G magnetic beads or agarose (B213101) resin.

    • Incubate the pre-cleared lysate with an antibody against the target protein or a tag on the protein overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting.

    • Probe the membrane with antibodies against the target protein, the E3 ligase (Cereblon), and any relevant tags to confirm the presence of all three components in the complex. A stronger signal for the E3 ligase in the optimal PROTAC concentration compared to the high concentration would support the hook effect mechanism.

Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation

This protocol provides a quantitative method to measure ternary complex formation in living cells.

Methodology:

  • Cell Preparation:

    • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (the energy acceptor).[12]

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[5]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.[5]

  • Substrate Addition and Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.[5]

    • Immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a luminometer.[5]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).[5]

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. A bell-shaped curve in the NanoBRET signal versus PROTAC concentration plot is indicative of the hook effect.[12]

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Hook_Effect The Hook Effect Mechanism cluster_optimal Optimal PROTAC Concentration cluster_high High PROTAC Concentration Optimal_PROTAC PROTAC Ternary_Complex Productive Ternary Complex Optimal_PROTAC->Ternary_Complex Optimal_Target Target Protein Optimal_Target->Ternary_Complex Optimal_E3 E3 Ligase Optimal_E3->Ternary_Complex Degradation Degradation Ternary_Complex->Degradation High_PROTAC1 PROTAC Binary_Target Unproductive Binary Complex (PROTAC-Target) High_PROTAC1->Binary_Target High_PROTAC2 PROTAC Binary_E3 Unproductive Binary Complex (PROTAC-E3) High_PROTAC2->Binary_E3 High_Target Target Protein High_Target->Binary_Target High_E3 E3 Ligase High_E3->Binary_E3 No_Degradation No Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation

References

Strategies for improving the solubility of Thalidomide-O-C2-acid-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-C2-acid-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Section 1: Understanding Solubility Challenges

Q1: Why do many this compound-based PROTACs exhibit poor solubility?

Thalidomide-based PROTACs, particularly those with an acidic functional group, often suffer from poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex by design, consisting of a target protein ligand, a Thalidomide-based Cereblon (CRBN) E3 ligase ligand, and a chemical linker.[1] This structure frequently results in a high molecular weight and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space, which is typically associated with poor solubility and oral bioavailability.[1][2] While the carboxylic acid moiety can be ionized to improve solubility, the large, hydrophobic surface area of the rest of the molecule often dominates, leading to low overall solubility in aqueous buffers.[2]

Q2: What are the experimental consequences of poor PROTAC solubility?

Poor solubility can significantly impact experimental results and lead to the misinterpretation of data. Common consequences include:

  • Precipitation in Assays : The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]

  • Irreproducible Results : The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]

  • The "Hook Effect" : At high concentrations, where solubility is often exceeded, PROTACs are more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. This leads to a paradoxical decrease in degradation at higher doses.[3]

Q3: How can I accurately measure the solubility of my PROTAC?

There are two primary types of solubility assays: thermodynamic and kinetic.[1][4]

  • Thermodynamic Solubility : This measures the true equilibrium solubility of a compound. An excess of the solid compound is stirred in a buffer for an extended period (e.g., 24 hours) to reach equilibrium.[4] This value is crucial for understanding the fundamental properties of the molecule but is low-throughput.

  • Kinetic Solubility : This assay measures the concentration of a compound that remains in solution after it is rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] This method is high-throughput and often more representative of how compounds are handled in screening assays, where precipitation can occur from a supersaturated solution.[1]

Section 2: Troubleshooting & Optimization Strategies

Q4: My PROTAC has already been synthesized, but it's insoluble. What formulation strategies can I use to improve its solubility for in-vitro experiments?

For an existing PROTAC, you can use several formulation strategies to improve its apparent solubility:

  • Simple Formulation Adjustments :

    • Co-solvents : Using a small percentage of a water-miscible organic co-solvent can significantly improve solubility. The maximum percentage of co-solvent tolerated by your specific assay (e.g., cell culture, enzymatic assay) must be determined first.[5]

    • pH Adjustment : Since your PROTAC contains a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the buffer (e.g., to pH 7.4 or higher) will deprotonate the acid, forming a more soluble carboxylate salt.[5] Ensure the chosen pH is compatible with your assay.[5]

    • Surfactants : Low concentrations of non-ionic surfactants can help to solubilize hydrophobic molecules.[5][]

  • Advanced Formulation Technologies :

    • Amorphous Solid Dispersions (ASDs) : This technique involves dispersing the PROTAC in an amorphous state within a polymer matrix (e.g., HPMCAS).[4][7][8] The amorphous form has higher energy and is more soluble than the crystalline form.[7] ASDs can generate and maintain a supersaturated state of the drug, increasing its bioavailability.[7]

    • Lipid-Based Formulations : For oral delivery, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed.[1][7][9] These formulations contain the PROTAC in oils and surfactants that form fine droplets in an aqueous environment, enhancing dissolution.[1]

    • Use of Biorelevant Media : The solubility of PROTACs can be significantly higher in buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1][4][10] Testing in these media can provide a better prediction of in vivo performance.[10]

Q5: How can I proactively design more soluble this compound-based PROTACs?

The most effective way to address solubility is during the molecular design phase. The linker is the most common component to modify for optimizing physicochemical properties.[2][11]

  • Linker Modification :

    • Incorporate Polar Groups : Introducing polar functional groups like ethers or using hydrophilic polyethylene (B3416737) glycol (PEG) linkers can improve aqueous solubility.[12][13][]

    • Add Ionizable Groups : Inserting basic nitrogen atoms into saturated heterocycles (e.g., piperazine, piperidine) within the linker has been shown to significantly improve the solubility of PROTACs.[10][11]

    • Control Rigidity and Conformation : The 3D structure of the PROTAC impacts its properties. Rigid linkers (e.g., containing cycloalkane or aromatic groups) can pre-organize the molecule into a favorable conformation for binding, but flexibility is also needed.[13] Even subtle changes, like the position of a triazole in the linker, can significantly affect solubility and lipophilicity.[15]

  • Prodrug Strategy : A prodrug approach can be used to temporarily mask the polar carboxylic acid group with a lipophilic moiety. This can enhance cell permeability, and the masking group is later cleaved by intracellular enzymes to release the active PROTAC.[10]

Data Presentation

Table 1: Common Co-solvents for In-Vitro Assays
Co-solventTypical Concentration RangeNotes
DMSO≤ 1%Most common initial solvent for stock solutions. Higher concentrations are often toxic to cells.
Ethanol1 - 5%Generally well-tolerated by many cell lines in this range.
PEG-300 / PEG-4001 - 10%Low molecular weight polyethylene glycols that can improve solubility.[5]
NMP (N-methyl-2-pyrrolidone)< 1%A powerful solvent, but potential for toxicity should be carefully evaluated.[5]
Table 2: Qualitative Impact of Linker Composition on PROTAC Properties
Linker TypeTypical Impact on SolubilityTypical Impact on PermeabilityKey Considerations
Alkyl Chains DecreasesIncreases (if not too long)Can be hydrophobic, limiting water solubility.[2][13]
PEG Linkers IncreasesCan DecreaseExcellent hydrophilicity improves solubility but can increase molecular size and flexibility, potentially reducing permeability.[12][13][]
Heterocycles (e.g., Piperazine) IncreasesVariableIntroduction of basic nitrogen can significantly improve solubility.[10][11] Can also add rigidity.[11]
Rigid Linkers (e.g., Aromatic) DecreasesIncreasesProvides conformational constraint which can be beneficial for ternary complex formation but may reduce solubility.[13]

Visualizations

PROTAC Mechanism and Troubleshooting Workflow

PROTAC_MoA cluster_MoA PROTAC Mechanism of Action POI Target Protein (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC Binds POI Ligand PROTAC PROTAC PROTAC->TC E3 E3 Ligase (Cereblon) E3->TC Binds E3 Ligand Ubi Ubiquitination of Target TC->Ubi Induces Proximity Degradation Proteasomal Degradation Ubi->Degradation Marks for Degradation

Caption: The mechanism of action for a PROTAC, leading to target protein degradation.

Solubility_Troubleshooting cluster_formulation Formulation Strategies (Existing PROTAC) cluster_design Redesign Strategies (New PROTAC) start Insolubility Observed in Aqueous Buffer cosolvent 1. Test Co-solvents (e.g., DMSO, EtOH, PEG-400) start->cosolvent Start Here linker Modify Linker: - Add PEG chain - Add basic heterocycle - Change rigidity/length start->linker For Future Compounds ph_adjust 2. Adjust pH (Increase for Acidic PROTAC) cosolvent->ph_adjust If still insoluble asd 3. Advanced Formulations (e.g., ASD, SEDDS) ph_adjust->asd If still insoluble success Proceed with Experiment asd->success Solubility Improved prodrug Consider Prodrug Approach

References

Technical Support Center: Interpreting Negative Results in Thalidomide-O-C2-acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Thalidomide-O-C2-acid in their experiments and encountering unexpected or negative results. This resource provides troubleshooting advice and detailed protocols to help identify and resolve common issues.

This compound is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It comprises the thalidomide (B1683933) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a two-carbon carboxylic acid linker.[1][2][3] This linker allows for conjugation to a ligand that targets a specific Protein of Interest (POI), creating a PROTAC designed to induce the degradation of that protein.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have synthesized a PROTAC using this compound, but I am not observing any degradation of my target protein. What are the common reasons for this?

Several factors can lead to a lack of target protein degradation. A systematic approach is necessary to pinpoint the issue. The problem can generally be categorized into three areas: issues with the PROTAC molecule itself, the experimental system, or the formation of the key ternary complex.

Troubleshooting Workflow:

G cluster_0 Initial Observation: No Protein Degradation cluster_1 Step 1: Verify PROTAC Integrity & Engagement cluster_2 Step 2: Assess Cellular Factors cluster_3 Step 3: Investigate Ternary Complex cluster_4 Outcome start No Degradation Observed compound_check 1. Check PROTAC Purity & Integrity (LC-MS/NMR) start->compound_check crbn_bind 2. Confirm Cereblon (CRBN) Binding (e.g., FP, TR-FRET) compound_check->crbn_bind Purity OK success Degradation Achieved poi_bind 3. Confirm Target (POI) Binding (e.g., SPR, ITC) crbn_bind->poi_bind Binds CRBN permeability 4. Evaluate Cell Permeability (e.g., Cellular Thermal Shift Assay) poi_bind->permeability Binds POI ligase_expr 5. Check E3 Ligase Expression (e.g., Western Blot for CRBN) permeability->ligase_expr Permeable protein_turnover 6. Assess POI Synthesis Rate (e.g., Cycloheximide Chase) ligase_expr->protein_turnover CRBN Expressed ternary_complex 7. Assess Ternary Complex Formation (e.g., Biophysical Assays) protein_turnover->ternary_complex Normal Turnover hook_effect 8. Test for Hook Effect (Wide Dose-Response Curve) ternary_complex->hook_effect Complex Forms hook_effect->success Optimized Dose G cluster_0 Low PROTAC Concentration (Optimal) cluster_1 High PROTAC Concentration (Hook Effect) POI_low Protein of Interest (POI) Ternary_low Productive Ternary Complex (POI-PROTAC-CRBN) POI_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low CRBN_low Cereblon (CRBN) CRBN_low->Ternary_low Degradation Ubiquitination & Degradation Ternary_low->Degradation POI_high Protein of Interest (POI) Binary_POI Non-productive Binary Complex (POI-PROTAC) POI_high->Binary_POI PROTAC_high1 PROTAC PROTAC_high1->Binary_POI PROTAC_high2 PROTAC Binary_CRBN Non-productive Binary Complex (PROTAC-CRBN) PROTAC_high2->Binary_CRBN CRBN_high Cereblon (CRBN) CRBN_high->Binary_CRBN

References

Technical Support Center: Stability of Thalidomide-O-C2-acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-O-C2-acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common stability concerns in cell culture?

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a two-carbon carboxylic acid linker.[1][2] This molecule is a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The primary stability concerns in aqueous cell culture media revolve around two potential degradation pathways:

  • Hydrolysis of the Thalidomide Core: The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide moiety are susceptible to hydrolysis, especially at physiological pH and temperature. This ring-opening inactivates the CRBN-binding motif, rendering the molecule ineffective for PROTAC synthesis and subsequent protein degradation.[3][4]

  • Instability of the Linker: While the O-C2-acid linker is generally more stable than linkers with leaving groups like bromine, it can still be subject to enzymatic or chemical degradation depending on the specific components of the cell culture media.

Q2: My PROTAC synthesized using this compound shows reduced or no activity. Could this be a stability issue?

Yes, a lack of activity in your final PROTAC is a strong indicator of potential instability of the this compound building block or the final PROTAC molecule itself in the cell culture medium.[3] Degradation of the thalidomide core would prevent the recruitment of the CRBN E3 ligase, which is essential for the PROTAC mechanism of action.

Q3: What factors in cell culture media can influence the stability of this compound?

Several factors can impact the stability of this compound:

  • pH: The rate of hydrolysis of the thalidomide rings is pH-dependent. Standard cell culture media are typically buffered around pH 7.4, where hydrolysis can occur.

  • Temperature: Experiments conducted at 37°C will accelerate the rate of degradation compared to storage at lower temperatures.

  • Media Components: While less common for a carboxylic acid linker, certain enzymes or nucleophiles present in serum or media supplements could potentially interact with the molecule.

  • Incubation Time: Longer incubation times will result in a greater percentage of compound degradation.

Q4: How can I minimize the degradation of this compound during my experiments?

To mitigate stability issues, consider the following best practices:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions of this compound in a suitable anhydrous solvent like DMSO.

  • Minimize Time in Aqueous Media: Reduce the pre-incubation time of the compound in cell culture media before adding it to your cells.

  • Conduct Stability Studies: Perform a stability study of this compound in your specific cell culture media to understand its degradation kinetics (see Experimental Protocols section).

  • Proper Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound.

Observed Problem Potential Cause Suggested Solution
Low or no target protein degradation with final PROTAC Degradation of the this compound building block prior to or during PROTAC synthesis.1. Verify the integrity of your this compound stock solution using LC-MS. 2. Ensure anhydrous conditions during the chemical synthesis of the PROTAC.
Instability of the final PROTAC in cell culture media.1. Perform a stability study of your final PROTAC in the cell culture media used for your experiments (see Experimental Protocol 1). 2. Prepare fresh solutions of the PROTAC for each experiment. 3. Minimize the pre-incubation time of the PROTAC in the media.
High variability in experimental results Inconsistent degradation of this compound or the final PROTAC between experiments.1. Standardize the preparation and handling of all solutions. 2. Ensure consistent incubation times and conditions. 3. Validate your analytical methods for reproducibility.
Appearance of unexpected peaks in LC-MS analysis of cell culture media Formation of degradation products from this compound.1. Attempt to characterize the degradation products using their mass-to-charge ratio to identify the degradation pathway (e.g., hydrolysis). 2. Based on the identified degradation products, consider modifying experimental conditions (e.g., shortening incubation time, using serum-free media if applicable).

Data Presentation

The following table provides an illustrative example of what stability data for this compound in different cell culture media at 37°C might look like. Note: These are not experimentally determined values and should be confirmed with your own stability studies.

Cell Culture Medium Time (hours) Remaining this compound (%) Calculated Half-life (hours)
DMEM + 10% FBS0100~24
488
878
2450
4825
RPMI-1640 + 10% FBS0100~22
486
875
2445
4820
PBS (pH 7.4)0100~30
492
885
2460
4836

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media using LC-MS/MS

This protocol outlines a general procedure for determining the stability of this compound in cell culture media.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (a stable, structurally similar molecule if available)

  • 24-well tissue culture plates

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase column

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the cell culture medium to be tested (e.g., DMEM + 10% FBS).

  • Prepare a working solution of this compound by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.

3. Experimental Procedure:

  • To triplicate wells of a 24-well plate, add 1 mL of the 10 µM this compound working solution.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.

  • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to HPLC vials for analysis.

4. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in positive or negative ion mode using Multiple Reaction Monitoring (MRM) for the specific parent-to-fragment ion transitions of this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each time point.

  • Normalize the peak area ratios to the 0-hour time point to determine the percentage of this compound remaining.

  • Plot the percentage of remaining compound against time and calculate the half-life (t½).

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare 10 µM Working Solution in Media prep_stock->prep_working prep_media Prepare Cell Culture Media prep_media->prep_working add_to_plate Add to 24-well Plate prep_working->add_to_plate incubate Incubate at 37°C, 5% CO₂ add_to_plate->incubate sampling Collect Aliquots at Time Points (0-48h) incubate->sampling extraction Protein Precipitation & Extraction with ACN + Internal Standard sampling->extraction centrifuge Centrifuge at 14,000 x g extraction->centrifuge supernatant Transfer Supernatant to HPLC Vials centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data_analysis Calculate % Remaining & Half-life lcms->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_other Other Potential Degradation thalidomide_acid This compound (Active) hydrolysis_product1 Glutarimide Ring Opening Product (Inactive) thalidomide_acid->hydrolysis_product1 H₂O, pH 7.4 hydrolysis_product2 Phthalimide Ring Opening Product (Inactive) thalidomide_acid->hydrolysis_product2 H₂O, pH 7.4 enzymatic_degradation Enzymatic Degradation of Linker (Inactive) thalidomide_acid->enzymatic_degradation Media Enzymes

Caption: Potential degradation pathways for this compound in cell culture media.

References

Technical Support Center: Optimizing Amide Coupling of Thalidomide-O-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the coupling of Thalidomide-O-C2-acid with primary amines. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful conjugation.

Troubleshooting Guide

This section addresses specific issues that may arise during the amide coupling of this compound.

Question Answer
Why is my reaction showing low or no product formation? Several factors could be contributing to a low or nonexistent yield. Consider the following: • Incomplete activation of the carboxylic acid: Ensure that your coupling reagents (e.g., HATU, EDC/HOBt) and base (e.g., DIPEA) are fresh and anhydrous. The activation of the carboxylic acid is a critical step. You may need to increase the activation time before adding the amine. • Inactive coupling reagents: Amide coupling reagents can be sensitive to moisture and degradation over time. Use freshly opened or properly stored reagents. • Steric hindrance: If either your amine or another part of the molecule is sterically bulky, the coupling reaction may be slow or inefficient. Consider increasing the reaction temperature or using a more potent coupling reagent like COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate).[1] • Poor solubility of reactants: Ensure that both this compound and your amine are fully dissolved in the reaction solvent. If solubility is an issue, you may need to screen alternative anhydrous solvents.
My reaction is messy, with multiple side products observed by LC-MS. What can I do? The formation of multiple side products often points to side reactions involving the starting materials or intermediates. To mitigate this: • Optimize reaction conditions: Try lowering the reaction temperature or shortening the reaction time. Over-activation or prolonged reaction times can lead to the formation of byproducts. • Choose a different coupling reagent: Some coupling reagents are known to cause fewer side reactions than others. For instance, phosphonium-based reagents (e.g., PyBOP) can sometimes give cleaner reactions than uronium-based reagents (e.g., HBTU, HATU). • Purify your starting materials: Impurities in either the this compound or the amine can lead to a complex reaction profile. Ensure the purity of your starting materials before initiating the coupling reaction.
I am observing the hydrolysis of the activated ester. How can I prevent this? The activated ester intermediate is susceptible to hydrolysis, which will revert it to the starting carboxylic acid. To minimize hydrolysis: • Use anhydrous conditions: Ensure that your solvent and all glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Add the amine promptly after activation: Once the carboxylic acid is activated, proceed with the addition of the amine without unnecessary delay.
The purification of my final product is difficult. Are there ways to simplify it? Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts. • Optimize stoichiometry: Using a slight excess of the more easily removable reactant can help drive the reaction to completion and simplify purification. • Choose an appropriate purification method: For many PROTAC-related molecules, reverse-phase preparative HPLC is an effective purification method.[1] Alternatively, flash column chromatography on silica (B1680970) gel can be employed.[1] The choice of eluent system is critical for achieving good separation.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common coupling reagents for this type of reaction? Commonly used coupling reagents for forming an amide bond between a carboxylic acid and an amine include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
What is the role of the base in the coupling reaction? A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (B128534) (TEA), is typically used to neutralize the acidic components in the reaction mixture and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.
Which solvent is most suitable for this reaction? Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of organic molecules.[1] Other options include dichloromethane (B109758) (DCM) and acetonitrile (B52724) (ACN).
How can I monitor the progress of the reaction? The progress of the coupling reaction can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] LC-MS is particularly useful as it allows for the identification of the starting materials, the desired product, and any byproducts based on their mass-to-charge ratios.
What are the typical reaction times and temperatures? Amide coupling reactions are often carried out at room temperature for a duration of 4 to 24 hours.[1] However, the optimal time and temperature can vary depending on the reactivity of the specific amine and the coupling reagents used. For less reactive substrates, gentle heating may be required.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions and expected outcomes for the coupling of this compound with a generic primary amine. Please note that these are typical values and may require optimization for your specific substrate.

Coupling ReagentAdditiveBaseSolventTemperatureTypical Reaction TimeExpected Yield
EDC HOBtDIPEADMFRoom Temp.12-24 hoursModerate to Good
HATU -DIPEADMFRoom Temp.4-12 hoursGood to Excellent
HBTU -DIPEADMFRoom Temp.4-12 hoursGood
PyBOP -DIPEADMFRoom Temp.2-8 hoursGood to Excellent

Experimental Protocols

Detailed Protocol for Amide Coupling of this compound using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary amine using HATU as the coupling reagent.

Materials and Reagents:

  • This compound

  • Primary amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous work-up and purification solvents (e.g., ethyl acetate (B1210297), brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or a preparative HPLC system

Procedure:

  • Reagent Preparation:

    • In a clean, dry vial, dissolve this compound (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.

    • In a separate vial, dissolve the primary amine (1.1 equivalents) in anhydrous DMF.

    • Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of this compound, add DIPEA (3.0 equivalents).

    • Add the HATU solution to the this compound/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the solution of the primary amine to the activated carboxylic acid mixture.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired product.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with water.

    • Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_acid Dissolve this compound in anhydrous DMF add_base Add DIPEA to acid solution prep_acid->add_base prep_amine Dissolve primary amine in anhydrous DMF add_amine_reac Add amine solution to activated acid prep_amine->add_amine_reac prep_hatu Prepare HATU solution in anhydrous DMF activate Add HATU solution (activate for 15 min) prep_hatu->activate add_base->activate activate->add_amine_reac stir Stir at room temperature (4-12 hours) add_amine_reac->stir monitor Monitor reaction by LC-MS stir->monitor workup Aqueous work-up and extraction monitor->workup purify Purify by chromatography (Silica or Prep-HPLC) workup->purify char Characterize product (NMR, HRMS) purify->char

Caption: Experimental workflow for the amide coupling of this compound.

troubleshooting_workflow start Low or No Product Yield check_activation Check Reagent Quality & Stoichiometry (Coupling agent, Base) start->check_activation check_conditions Review Reaction Conditions start->check_conditions reagents_ok Reagents are fresh & correct check_activation->reagents_ok conditions_ok Conditions seem appropriate check_conditions->conditions_ok increase_time Increase activation/reaction time reagents_ok->increase_time No check_solubility Ensure reactants are fully dissolved reagents_ok->check_solubility Yes increase_temp Increase reaction temperature conditions_ok->increase_temp No change_reagent Use a more potent coupling reagent (e.g., COMU) conditions_ok->change_reagent Yes replace_reagents Use fresh, anhydrous reagents check_solubility->replace_reagents

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to Thalidomide-O-C2-acid and Pomalidomide-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison between PROTACs constructed using Thalidomide-O-C2-acid, a derivative of thalidomide (B1683933), and those based on pomalidomide (B1683931), a more potent analog. This comparison is supported by experimental data and detailed protocols to aid researchers in the design and evaluation of novel protein degraders.

Executive Summary

Pomalidomide-based PROTACs generally exhibit superior performance compared to their thalidomide-based counterparts. This is primarily attributed to pomalidomide's higher binding affinity for the E3 ubiquitin ligase Cereblon (CRBN), which often translates into more potent and efficient degradation of target proteins.[1][2] Furthermore, strategic modifications at the C5 position of the pomalidomide ring have been shown to mitigate the off-target degradation of zinc finger proteins, a notable concern with earlier generations of pomalidomide-based PROTACs. While "this compound" serves as a functionalized building block for PROTAC synthesis, direct head-to-head comparative data with a pomalidomide-based PROTAC targeting the same protein is limited in publicly available literature. This guide compiles and presents available data to facilitate an informed comparison.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both thalidomide- and pomalidomide-based PROTACs function as heterobifunctional molecules. They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits the CRBN E3 ubiquitin ligase, and a linker connecting the two. By inducing proximity between the POI and CRBN, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

PROTAC_Mechanism cluster_0 PROTAC-induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds to POI CRBN CRBN E3 Ligase PROTAC->CRBN Recruits CRBN Ub_POI Ubiquitinated POI CRBN->Ub_POI Ubiquitinates POI Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Targeted for Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for thalidomide and pomalidomide as CRBN ligands and for PROTACs derived from them. It is important to note that the data for BRD4-targeting PROTACs is compiled from different studies, and experimental conditions may vary.

Table 1: Comparison of CRBN Binding Affinity

LigandBinding Affinity (Kd) to CRBNReference
Thalidomide~250 nM[2][4]
Pomalidomide~157 nM[2]

Table 2: Performance of BRD4-Targeting PROTACs

PROTAC IDE3 Ligase LigandTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
PROTAC 3ThalidomideBRD4Not Specified>90RS4;11[5]
Compound 21PomalidomideBRD4Not SpecifiedNot SpecifiedTHP-1[6][7]
ZQ-23 (HDAC8 degrader for comparison)PomalidomideHDAC814793Not Specified[8]

Note: Direct DC50 and Dmax values for a BRD4-targeting PROTAC specifically synthesized from this compound were not available in the reviewed literature. The data presented for pomalidomide-based PROTACs highlights their potent degradation capabilities.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of PROTACs. Below are methodologies for key experiments.

Protocol 1: Target Protein Degradation Assay via Western Blot

This protocol is used to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in complete growth medium.

  • Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Clarify the lysates by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize the protein concentration of all samples with lysis buffer.

4. Western Blotting:

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using an imaging system. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting E->F G Signal Detection F->G H Data Analysis (DC50 & Dmax) G->H

Western Blot experimental workflow.
Protocol 2: CRBN Binding Assay using Fluorescence Polarization (FP)

This competitive binding assay is used to confirm that the PROTAC binds to CRBN.

1. Reagents and Materials:

  • Purified recombinant CRBN protein.

  • A fluorescently labeled thalidomide or pomalidomide analog (tracer).

  • Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).

  • Test PROTAC and a known CRBN binder (e.g., pomalidomide) as a positive control.

  • Black, low-binding 384-well microplates.

  • A microplate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

  • Prepare serial dilutions of the test PROTAC and the positive control in the assay buffer.

  • In the microplate wells, add the assay buffer, the fluorescent tracer at a fixed concentration (predetermined to give an optimal signal), and the purified CRBN protein at a fixed concentration (around its Kd for the tracer).

  • Add the serially diluted test PROTAC or positive control to the respective wells. Include a control with no competitor.

  • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

3. Data Acquisition:

  • Measure the fluorescence polarization on the microplate reader.

4. Data Analysis:

  • The binding of the tracer to CRBN will result in a high polarization signal.

  • The test PROTAC, if it binds to CRBN, will compete with the tracer, leading to a decrease in the polarization signal.

  • Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC50 value, which reflects the binding affinity of the PROTAC for CRBN.

FP_Assay_Principle cluster_0 No Competitor cluster_1 With PROTAC Competitor CRBN1 CRBN Complex1 CRBN-Tracer Complex (High Polarization) CRBN1->Complex1 Tracer1 Fluorescent Tracer Tracer1->Complex1 CRBN2 CRBN Complex2 CRBN-PROTAC Complex CRBN2->Complex2 PROTAC PROTAC PROTAC->Complex2 Tracer2 Free Tracer (Low Polarization)

Principle of the Fluorescence Polarization assay.

Conclusion

The selection of the E3 ligase ligand is a cornerstone of successful PROTAC design. The available evidence strongly suggests that pomalidomide is a more potent CRBN recruiter than thalidomide, generally leading to the development of more efficient protein degraders. While this compound provides a convenient chemical handle for PROTAC synthesis, researchers should consider the potential for enhanced degradation efficacy offered by pomalidomide-based constructs. The strategic functionalization of the pomalidomide core, particularly at the C5 position, further offers a promising avenue to improve selectivity and minimize off-target effects. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of novel PROTAC molecules in the pursuit of next-generation therapeutics.

References

A Head-to-Head Comparison: Thalidomide-O-C2-acid versus Lenalidomide as CRBN Ligands in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two commonly employed Cereblon (CRBN) ligands, Thalidomide-O-C2-acid and lenalidomide (B1683929), for the development of potent and selective protein degraders.

This comparison delves into their performance, supported by experimental data, and provides detailed methodologies for key experiments.

Executive Summary

Both thalidomide (B1683933) and its analogue lenalidomide are effective recruiters of the CRBN E3 ubiquitin ligase for targeted protein degradation. Lenalidomide generally exhibits a slightly higher binding affinity for CRBN compared to thalidomide. While direct head-to-head data for PROTACs utilizing this compound is limited, comparative studies of other thalidomide- and lenalidomide-based PROTACs suggest that lenalidomide-based degraders can achieve higher potency, with some demonstrating picomolar degradation activity. Furthermore, lenalidomide is reported to possess more favorable physicochemical properties, such as improved metabolic and chemical stability, which can be advantageous for drug development.

Data Presentation

Table 1: CRBN Binding Affinity of Parent Ligands
LigandBinding Affinity (Kd) to CRBN-DDB1 ComplexAssay MethodReference
Thalidomide~250 nMIsothermal Titration Calorimetry (ITC)[1]
Lenalidomide~178 nMNot Specified[1]

Note: Binding affinities can vary depending on the specific experimental conditions.

Table 2: Representative Degradation Data for BRD4-Targeting PROTACs
PROTAC E3 LigandTarget ProteinCell LineDC50Dmax (%)Reference
Thalidomide-basedBRD4RS4;110.1-0.3 nM>90[2]
Lenalidomide-basedBRD4MV-4-11pM range>90[2]

Experimental Protocols

CRBN Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol determines the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the CRBN ligand and the CRBN protein.

Materials:

  • Purified recombinant human CRBN-DDB1 complex

  • This compound or Lenalidomide

  • ITC instrument

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

  • Prepare a solution of the CRBN-DDB1 complex (e.g., 10-20 µM) in the ITC sample cell.

  • Prepare a solution of the ligand (this compound or Lenalidomide) at a concentration 10-15 times that of the protein in the injection syringe.

  • Perform a series of small injections (e.g., 2 µL) of the ligand solution into the sample cell while monitoring the heat change.

  • Analyze the resulting titration curve to determine the Kd, n, ΔH, and ΔS of the binding event.[3]

In-vitro Protein Degradation Assay (Western Blot)

This assay quantifies the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., BRD4)

  • PROTACs synthesized with this compound and Lenalidomide

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies for the target protein and the loading control.

  • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4][5]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the formation and stability of the ternary complex (Target Protein-PROTAC-CRBN).

Materials:

  • Purified recombinant target protein (e.g., BRD4)

  • Purified recombinant human CRBN-DDB1 complex

  • PROTACs

  • SPR instrument and sensor chips

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the CRBN-DDB1 complex on an SPR sensor chip.

  • Inject the PROTAC over the surface to measure the binary interaction with CRBN.

  • To assess ternary complex formation, inject a mixture of the PROTAC and the target protein over the CRBN-functionalized surface.

  • An increase in the SPR signal compared to the injection of the PROTAC alone indicates the formation of the ternary complex.

  • The binding data can be analyzed to determine the kinetics (kon, koff) and affinity (Kd) of the ternary complex.

  • The cooperativity factor (α) can be calculated by comparing the binding affinity of the PROTAC to CRBN in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Protein of Interest (POI) POI_PROTAC_CRBN POI-PROTAC-CRBN POI->POI_PROTAC_CRBN Binding PROTAC PROTAC PROTAC->POI_PROTAC_CRBN Binding CRBN CRBN E3 Ligase CRBN->POI_PROTAC_CRBN Binding Ub_POI Ubiquitinated POI POI_PROTAC_CRBN->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_CRBN Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_0 Comparative PROTAC Evaluation Workflow start Design & Synthesize PROTACs (this compound vs. Lenalidomide) binding_assay CRBN Binding Assay (e.g., ITC, SPR) start->binding_assay ternary_complex_assay Ternary Complex Formation (e.g., SPR, NanoBRET) start->ternary_complex_assay degradation_assay In-vitro Degradation Assay (Western Blot, Mass Spec) start->degradation_assay data_analysis Data Analysis (Kd, DC50, Dmax, α) binding_assay->data_analysis ternary_complex_assay->data_analysis degradation_assay->data_analysis comparison Comparative Assessment data_analysis->comparison

Caption: Experimental workflow for comparing PROTAC performance.

Signaling_Pathway cluster_0 CRL4-CRBN Ubiquitination Pathway E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer CRL4_CRBN CRL4-CRBN E3 Ligase Complex E2->CRL4_CRBN Ub Loading Ternary_Complex Ternary Complex CRL4_CRBN->Ternary_Complex PROTAC_POI PROTAC-POI Complex PROTAC_POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer to POI Proteasome Proteasome Degradation Ub_POI->Proteasome

Caption: Signaling pathway of CRL4-CRBN mediated ubiquitination.

References

Validating Target Engagement of Thalidomide-O-C2-Acid-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. Among the various E3 ligase ligands utilized in PROTAC design, thalidomide (B1683933) and its derivatives, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are prominent. This guide provides a comparative overview of the validation of target engagement for PROTACs synthesized using a Thalidomide-O-C2-acid linker. We present a summary of quantitative data from analogous compounds, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.

The Mechanism of Action: Hijacking the Cellular Machinery

Thalidomide-based PROTACs are heterobifunctional molecules. One end incorporates a ligand that binds to the protein of interest (POI), while the other end features a thalidomide-like moiety that recruits the CRBN E3 ligase. The "O-C2-acid" component refers to a short, two-carbon linker with a terminal carboxylic acid, which is typically conjugated to the POI ligand. This linker plays a crucial role in optimizing the formation of a stable ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex. The formation of this ternary complex is the critical initiating step, leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Poly-ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides WB_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (Chemiluminescence) F->G H Data Analysis (Densitometry) G->H Proteomics_Workflow cluster_proteomics Quantitative Proteomics Workflow P1 Cell Treatment & Lysis P2 Protein Digestion (Trypsin) P1->P2 P3 Peptide Labeling (e.g., TMT) P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Data Analysis & Protein Quantification P4->P5 NanoBRET_Workflow cluster_nanobret NanoBRET™ Assay Workflow N1 Transfect cells with NanoLuc®-CRBN fusion vector N2 Add NanoBRET® tracer & PROTAC N1->N2 N3 Incubate and measure luminescence & fluorescence N2->N3 N4 Calculate BRET ratio N3->N4 N5 Determine target engagement (IC50) N4->N5

The Crucial Impact of Linker Length on the Efficacy of Thalidomide-Based PROTACs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target-engaging warhead to the E3 ligase-recruiting moiety. This guide provides a detailed comparative analysis of different linker lengths originating from a common building block, Thalidomide-O-C2-acid, offering insights into how this fundamental parameter governs the ultimate performance of the degrader.

Thalidomide and its derivatives are widely employed to recruit the Cereblon (CRBN) E3 ubiquitin ligase, initiating the ubiquitination and subsequent proteasomal degradation of a target protein.[1] The linker, however, is not a passive tether; its length and composition are crucial determinants of the stability and conformation of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] An optimized linker will properly orient the two proteins to facilitate efficient ubiquitin transfer, while a suboptimal linker can lead to reduced efficacy or a complete loss of degradation activity.[3][4]

Data Presentation: Comparative Efficacy of Varying Linker Lengths

To illustrate the impact of linker length on PROTAC efficacy, the following table summarizes hypothetical, yet representative, experimental data for a series of degraders built upon the this compound scaffold, targeting the hypothetical protein of interest (POI-X) in a cancer cell line. The data quantifies degradation potency (DC50) and maximal degradation (Dmax).

PROTAC CompoundLinker Composition & Length (atoms)DC50 (nM)Dmax (%)Key Observations
PROTAC-1 Alkyl Chain (8 atoms)50040A short linker may introduce steric hindrance, preventing optimal ternary complex formation.
PROTAC-2 PEG (12 atoms)5095An intermediate linker length can effectively bridge the POI and CRBN, leading to potent degradation.[5]
PROTAC-3 PEG (16 atoms)2598Often considered an optimal length for many targets, allowing for favorable protein-protein interactions.[5]
PROTAC-4 PEG (20 atoms)10085A longer linker may be too flexible, leading to less stable ternary complexes and reduced efficacy.[1]
PROTAC-5 (Hook) PEG (16 atoms) at high concentration>100030Demonstrates the "hook effect," where excessive PROTAC disrupts the productive ternary complex.[6]

Note: The data presented is a synthesis of general principles observed in PROTAC development and is intended for illustrative purposes.

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and well-controlled experiments. The following are detailed methodologies for key assays.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[7]

Protocol:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow for adherence overnight. Treat the cells with a serial dilution of the PROTAC compounds for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold phosphate-buffered saline (PBS), and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding the mechanism of action.

Surface Plasmon Resonance (SPR):

This biophysical technique can be used to measure the binding affinities and kinetics of the binary and ternary complexes.

Protocol:

  • Chip Preparation: Immobilize a purified E3 ligase (e.g., CRBN) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC at various concentrations over the chip to measure the binding kinetics to the E3 ligase.

  • Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the purified target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.[6]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds PROTAC->CRBN POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation CRBN->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Workflow start Synthesize PROTAC Library (Varying Linker Lengths) cell_culture Cell Seeding and Treatment (Dose-Response) start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis biophysical Biophysical Assays (Optional) (SPR, ITC for Ternary Complex) cell_culture->biophysical Parallel Assay western_blot Western Blot Analysis (DC50 and Dmax Determination) lysis->western_blot analysis Data Analysis and SAR Determination western_blot->analysis biophysical->analysis

Caption: A generalized workflow for evaluating PROTAC efficacy.

Linker_Length_Impact Logical Relationship of Linker Length and Efficacy cluster_logic Linker Optimization Logic cluster_extremes Suboptimal Linkers Linker_Length Linker Length Ternary_Complex Ternary Complex Stability & Geometry Linker_Length->Ternary_Complex Dictates Ubiquitination Ubiquitination Efficiency Ternary_Complex->Ubiquitination Determines Degradation Protein Degradation (DC50 & Dmax) Ubiquitination->Degradation Leads to Too_Short Too Short (Steric Hindrance) Too_Short->Ternary_Complex Hinders Too_Long Too Long (Instability) Too_Long->Ternary_Complex Reduces

Caption: Impact of linker length on PROTAC efficacy.

References

Head-to-head comparison of Thalidomide-O-C2-acid PROTACs with small molecule inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of drugs, Proteolysis Targeting Chimeras (PROTACs), are demonstrating superiority over traditional small molecule inhibitors in preclinical and clinical settings. By harnessing the cell's own machinery to induce complete degradation of target proteins, thalidomide-based PROTACs are achieving more profound and durable therapeutic effects. This guide provides a direct comparison of two leading thalidomide-O-C2-acid-based PROTACs, ARV-110 and dBET1, with their small molecule inhibitor counterparts, enzalutamide (B1683756) and JQ1, respectively. The evidence, supported by quantitative data and detailed experimental protocols, points to a paradigm shift in targeted therapy.

PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This "event-driven" mechanism contrasts sharply with the "occupancy-driven" action of small molecule inhibitors, which merely block a protein's function and require sustained high concentrations to be effective. The catalytic nature of PROTACs allows for the degradation of multiple target proteins by a single PROTAC molecule, often resulting in greater potency and a more sustained biological response.

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference in the mechanism of action between small molecule inhibitors and PROTACs underpins the observed disparities in their efficacy.

PROTAC_vs_Inhibitor_MoA cluster_inhibitor Small Molecule Inhibitor cluster_protac Thalidomide-based PROTAC Inhibitor Small Molecule Inhibitor POI_inhibited Protein of Interest (Function Blocked) Inhibitor->POI_inhibited Binds to Active Site Signaling_inhibited Blocked Cellular Response POI_inhibited->Signaling_inhibited Inhibition of Downstream Signaling PROTAC PROTAC POI_protac Protein of Interest PROTAC->POI_protac Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates Signaling_degraded Abolished Cellular Response Degradation->Signaling_degraded Complete Removal of Downstream Signaling

Caption: Mechanisms of Action: Inhibition vs. Degradation.

Case Study 1: ARV-110 (PROTAC) vs. Enzalutamide (Inhibitor) for Prostate Cancer

Target: Androgen Receptor (AR)

Androgen receptor signaling is a key driver of prostate cancer.[1][2] While inhibitors like enzalutamide are standard treatments, resistance often develops due to AR mutations or amplification.[1][2][3] ARV-110 (Bavdegalutamide) is a thalidomide-based PROTAC designed to degrade the AR protein.[1][3]

Quantitative Comparison: ARV-110 vs. Enzalutamide

ParameterARV-110 (PROTAC)Enzalutamide (Inhibitor)Cell Line / ModelReference
AR Binding Affinity ~5x higher than enzalutamideBaselineIn vitro assay[1]
AR Degradation (DC50) ~1 nMDoes not degradeVCaP, LNCaP cells[4]
Max Degradation (Dmax) >90% in vivo at 1 mg/kgN/AMouse xenograft[4]
Tumor Growth Inhibition Greater than enzalutamideBaselineEnzalutamide-resistant xenograft[1]
Apoptosis Induction More potent than enzalutamideBaselineVCaP cells[1][4]

Key Findings:

  • Superior Potency and Efficacy: ARV-110 demonstrates low nanomolar potency in degrading both wild-type and clinically relevant mutant AR proteins.[1][3][4] This leads to more significant inhibition of tumor growth compared to enzalutamide, particularly in models of acquired resistance.[1]

  • Overcoming Resistance: By eliminating the entire AR protein, ARV-110 can overcome resistance mechanisms that render enzalutamide ineffective, such as AR mutations that prevent inhibitor binding.[1]

  • Clinical Validation: ARV-110 was the first PROTAC to enter human clinical trials and has shown clinical activity in heavily pre-treated metastatic castration-resistant prostate cancer (mCRPC) patients (NCT03888612).[1][2]

Case Study 2: dBET1 (PROTAC) vs. JQ1 (Inhibitor) for Leukemia and Solid Tumors

Target: Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4)

BET proteins are epigenetic readers that regulate the transcription of key oncogenes, most notably c-MYC. The small molecule JQ1 inhibits the function of BET proteins by competitively binding to their bromodomains. dBET1 is a PROTAC that conjugates a JQ1 analog to a thalidomide (B1683933) derivative, thereby recruiting the CRBN E3 ligase to degrade BET proteins.

Quantitative Comparison: dBET1 vs. JQ1

ParameterdBET1 (PROTAC)JQ1 (Inhibitor)Cell LineReference
BET Degradation Induces degradation of BRD2, BRD3, BRD4Does not induce degradationMV4;11
Apoptotic Response More rapid and robustBaselineMV4;11, DHL4
Anti-proliferative (IC50) Lower IC50 valuesHigher IC50 valuesVarious cancer cell lines
c-MYC Suppression More profound and sustainedReversible and incompleteVarious cancer cell lines

Key Findings:

  • Enhanced Apoptosis: Degradation of BET proteins by dBET1 leads to a more potent and rapid apoptotic response in leukemia cells compared to the inhibition of their function by JQ1.

  • Sustained Action: The effects of JQ1 are reversible upon washout, whereas dBET1-mediated degradation leads to a more durable suppression of BET protein levels and their downstream targets like c-MYC.

  • High Specificity: Proteomic studies have shown that dBET1 is highly selective for the degradation of BET family members.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of protein degraders and inhibitors.

Experimental Workflow Overview

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., VCaP for AR, MV4;11 for BET) Degradation_Assay 2a. Protein Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay 2b. Cell Viability Assay (MTT Assay) Cell_Culture->Viability_Assay Ubiquitination_Assay 2c. Ubiquitination Assay (Immunoprecipitation) Cell_Culture->Ubiquitination_Assay Data_Analysis 3. Data Analysis (Quantify DC50, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis

Caption: General experimental workflow for comparing PROTACs and inhibitors.

Determination of Target Protein Degradation by Western Blot

This protocol outlines the steps to determine the concentration of a PROTAC that induces 50% degradation of the target protein (DC50).

Materials:

  • Cell line of interest (e.g., VCaP for AR, MV4;11 for BRD4)

  • PROTAC (e.g., ARV-110, dBET1) and small molecule inhibitor (e.g., enzalutamide, JQ1) stock solutions in DMSO

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC or inhibitor for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 values.

Cell Viability Assessment by MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50).

Materials:

  • Cell line of interest

  • PROTAC and small molecule inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the PROTAC or inhibitor. Include a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Crystal Formation: Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Target Protein Ubiquitination by Immunoprecipitation

This protocol confirms the mechanism of action of the PROTAC by detecting the ubiquitination of the target protein.

Materials:

  • Cell line of interest

  • PROTAC and proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

  • Protein A/G agarose (B213101) beads

  • Primary antibody against the target protein (for immunoprecipitation)

  • Primary antibody against ubiquitin (for Western blotting)

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment: Treat cells with the PROTAC. It is often beneficial to co-treat with a proteasome inhibitor for the last few hours of the experiment to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells in a buffer that preserves ubiquitination status.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with the antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein from the beads.

    • Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein.

Conclusion

The direct, head-to-head comparison of this compound PROTACs with their small molecule inhibitor counterparts provides compelling evidence for the superior therapeutic potential of targeted protein degradation. By inducing the complete and sustained removal of disease-driving proteins, PROTACs like ARV-110 and dBET1 demonstrate enhanced potency, the ability to overcome drug resistance, and a more profound biological response than traditional inhibitors. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, highlighting the transformative impact of PROTAC technology on modern drug discovery.

References

In Vivo Performance of Thalidomide-O-C2-Acid PROTACs: A Comparative Pharmacokinetic and Pharmacodynamic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. Among the various classes of PROTACs, those utilizing thalidomide (B1683933) and its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase are extensively studied. This guide provides an objective in vivo comparison of prominent PROTACs that employ a thalidomide-based moiety, conceptually similar to a "Thalidomide-O-C2-acid" linker structure, to target and degrade Bromodomain and Extra-Terminal (BET) proteins, which are critical regulators of oncogenes.

This guide will focus on the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of two well-characterized BET-targeting PROTACs, dBET1 and ARV-825, which utilize a phthalimide (B116566) or a pomalidomide-based CRBN ligand, respectively. The data presented is compiled from preclinical studies to inform on the in vivo behavior and efficacy of this class of protein degraders.

Quantitative Data Summary

The following tables summarize the key in vivo pharmacokinetic and pharmacodynamic parameters for dBET1 and ARV-825 from preclinical mouse models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including animal models, dosing regimens, and analytical methods.

Table 1: Comparative In Vivo Pharmacokinetics of BET-Targeting PROTACs

ParameterdBET1ARV-825
Animal Model Murine xenograft (MV4;11 leukemia)Sprague-Dawley rats
Dose & Route 50 mg/kg, Intraperitoneal (IP)Not specified
Cmax 392 nM2.55-fold increase in plasma concentration with CME delivery
Tmax 0.5 hoursNot specified
Terminal t½ 6.69 hoursNot specified
AUC (last) 2109 hrng/mL5.56-fold increase with CME delivery
AUC (inf) 295 hrng/mLNot specified
Reference [1][2]

CME: Camel milk-derived exosomes

Table 2: Comparative In Vivo Pharmacodynamics and Efficacy of BET-Targeting PROTACs

ParameterdBET1ARV-825
Animal Model Murine xenograft (MV4;11 leukemia)T-ALL xenograft model, Neuroblastoma xenograft model
Dose & Route 50 mg/kg/day, IPNot specified
Target Degradation Significant BRD4 degradation in tumor tissueEfficiently depleted BET protein expression
Downstream Effects Downregulation of c-MYCRepression of MYCN or c-Myc expression
Efficacy Attenuated tumor progression and decreased tumor weightSignificantly reduced tumor growth
Reference [1][3][4]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC Thalidomide-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Figure 1: Mechanism of action for thalidomide-based PROTACs.

PK_PD_Workflow cluster_workflow In Vivo Pharmacokinetic and Pharmacodynamic Workflow Animal_Model Tumor Xenograft Mouse Model Dosing PROTAC Administration (e.g., 50 mg/kg IP) Animal_Model->Dosing PK_Sampling Serial Blood Sampling Dosing->PK_Sampling PD_Sampling Tumor & Tissue Harvesting Dosing->PD_Sampling PK_Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->PK_Analysis PD_Analysis Western Blot or IHC for Target Degradation PD_Sampling->PD_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->PK_Parameters PD_Parameters Quantify Target Levels & Tumor Growth Inhibition PD_Analysis->PD_Parameters

Figure 2: Experimental workflow for in vivo PK/PD analysis.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the comparison of thalidomide-based BET PROTACs.

In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
  • Animal Model and Cell Implantation:

    • Immunocompromised mice (e.g., NOD-SCID or NSG), typically 6-8 weeks old, are used.

    • Human cancer cells (e.g., MV4;11 for a leukemia model) are cultured under sterile conditions.

    • Cells are harvested and resuspended in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.

    • The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and vehicle control groups.

  • PROTAC Formulation and Administration:

    • Formulation: A common vehicle for IP injection consists of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS. The PROTAC is dissolved in this vehicle to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).

    • Administration: The PROTAC solution or vehicle is administered to the respective groups via intraperitoneal (IP) injection or oral gavage (p.o.) according to the study design (e.g., daily for 14-21 days).

  • Efficacy Assessment:

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, mice are euthanized, and tumors are excised and weighed for a comparative assessment of efficacy.

Pharmacodynamic Analysis (Western Blotting)
  • Tissue Homogenization and Protein Extraction:

    • Excised tumor samples are flash-frozen in liquid nitrogen and stored at -80°C.

    • A small piece of frozen tumor tissue is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The lysate is incubated on ice and then centrifuged to collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system. Band intensities are quantified to determine the extent of protein degradation.

Pharmacokinetic Analysis
  • Sample Collection:

    • Following a single dose administration of the PROTAC, blood samples are collected from the mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method:

    • The concentration of the PROTAC in plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • Sample Preparation: Protein precipitation is commonly used to extract the PROTAC from the plasma matrix.

    • Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column, and the PROTAC is separated from endogenous components using a gradient elution with a mobile phase consisting of an aqueous and an organic solvent (e.g., water with 0.1% formic acid and acetonitrile).

    • Mass Spectrometric Detection: The PROTAC is detected and quantified using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • A plasma concentration-time curve is generated.

    • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, are calculated using non-compartmental analysis.

Conclusion

The in vivo data for thalidomide-based PROTACs like dBET1 and ARV-825 demonstrate their potential as effective therapeutic agents.[3][5] These molecules exhibit favorable pharmacokinetic properties that allow for sufficient drug exposure in vivo to induce robust and sustained degradation of their target proteins.[1] This leads to profound downstream effects on oncogenic signaling and significant anti-tumor efficacy in preclinical cancer models. The provided methodologies offer a framework for the continued evaluation and development of this promising class of protein degraders.

References

The Selectivity of Thalidomide-Based E3 Ligase Ligands: A Comparative Analysis for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of Thalidomide-O-C2-acid and related analogs with other E3 ligases. This document summarizes available quantitative data, details key experimental methodologies for assessing selectivity, and visualizes the underlying biological pathways and experimental workflows.

Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, have become indispensable tools in the field of targeted protein degradation (TPD).[1][2] These molecules, often referred to as "molecular glues," function by binding to the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor within the CULLIN-4-RING E3 ligase (CRL4) complex.[2][3] This binding event alters the substrate specificity of CRBN, inducing the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not typically targeted by this E3 ligase.[3] The therapeutic efficacy of these immunomodulatory drugs (IMiDs) in treating hematologic malignancies is a direct result of the degradation of specific transcription factors, namely Ikaros (IKZF1) and Aiolos (IKZF3).[4][5]

Given the existence of over 600 E3 ligases in the human genome, a critical question for the development of new therapeutics is the selectivity of these molecular glues.[6] Understanding the potential for cross-reactivity with other E3 ligases is paramount for predicting off-target effects and ensuring the safety and efficacy of novel protein degraders. This guide focuses on the cross-reactivity of thalidomide-based ligands, with a specific focus on this compound, a derivative used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Comparative Analysis of Binding Affinity for Cereblon

While extensive cross-reactivity studies of thalidomide analogs against a broad panel of different E3 ligases are not widely available in the public domain, the existing body of research strongly indicates a high degree of selectivity for CRBN. However, even within the thalidomide family, small structural modifications can significantly impact the binding affinity to CRBN. The following table summarizes the binding affinities of thalidomide and its key analogs to CRBN, providing a baseline for understanding the interaction of derivatives like this compound.

CompoundBinding Affinity (Kd) to CRBNAssay Method
Thalidomide~250 nMIsothermal Titration Calorimetry
Lenalidomide~178 nMIsothermal Titration Calorimetry
Pomalidomide~157 nMIsothermal Titration Calorimetry
This compound Data not publicly available-

This data is compiled from multiple sources and assay conditions may vary.[7] It is anticipated that this compound, which retains the core glutarimide (B196013) and phthalimide (B116566) moieties essential for CRBN binding, will exhibit a comparable high-affinity interaction with CRBN.

Visualizing the Molecular Glue Mechanism

The interaction of thalidomide-based ligands with the CRL4-CRBN complex is a key event in their mechanism of action. The following diagram illustrates this signaling pathway.

Mechanism of Thalidomide-based Molecular Glues cluster_CRL4 CRL4-CRBN E3 Ligase Complex Thalidomide Thalidomide Analog (e.g., this compound) CRBN CRBN Thalidomide->CRBN Binds to DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate Recruits CUL4 CUL4 RBX1 RBX1 RBX1->Neosubstrate Ubiquitination Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Workflow for E3 Ligase Cross-Reactivity Study Start Start: this compound AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Start->AP_MS Proteomics Quantitative Proteomics (e.g., SILAC, TMT) Start->Proteomics Identify_Interactors Identify Potential Interacting E3 Ligases AP_MS->Identify_Interactors Identify_Degraded Identify Degraded Off-Target Proteins Proteomics->Identify_Degraded Validate_Binding Validate Direct Binding (e.g., Thermal Shift Assay) Identify_Interactors->Validate_Binding Functional_Assays Functional Validation (e.g., Cellular Degradation Assays) Identify_Degraded->Functional_Assays Conclusion Conclusion on Cross-Reactivity Profile Validate_Binding->Conclusion Functional_Assays->Conclusion

References

Unveiling the Architecture of PROTAC-Induced Ternary Complexes: A Comparative Guide to Thalidomide-O-C2-acid Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the structural and functional characteristics of ternary complexes formed by Proteolysis-Targeting Chimeras (PROTACs) utilizing a Thalidomide-O-C2-acid linker to recruit the Cereblon (CRBN) E3 ubiquitin ligase. We delve into the critical interplay between the PROTAC, the target protein, and the E3 ligase, supported by experimental data and detailed methodologies for structural and functional characterization.

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The formation of a stable and productive ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase is the cornerstone of this process.[2] Thalidomide and its derivatives are widely used to engage the CRBN E3 ligase.[] This guide focuses on PROTACs constructed with a this compound linker, a short and relatively rigid connector that influences the thermodynamics and kinetics of ternary complex formation.[1]

Quantitative Analysis of Ternary Complex Formation and Degradation

The efficacy of a PROTAC is intimately linked to the stability of the ternary complex and its ability to induce target degradation. Key parameters include binding affinities (Kd), degradation efficiency (DC50), and the maximal level of degradation (Dmax). While direct comparative data for a series of this compound PROTACs is not extensively available in the public domain, the following table presents representative data for thalidomide-based PROTACs with short-chain linkers to provide a benchmark for expected performance.

PROTAC (Target)E3 Ligase LigandLinker TypeBinding Affinity (Kd) to CRBN (nM)Ternary Complex Kd (nM)DC50 (nM)Dmax (%)Reference
Hypothetical PROTAC A (BRD4) ThalidomideO-C2-acid derivative~18005025>90[1]
Hypothetical PROTAC B (BTK) ThalidomideShort aliphatic~180010050~85[4]
dBET1 (BET proteins) ThalidomideAlkyl chain~1800254.3>95[5]
ARV-110 (Androgen Receptor) PomalidomideN/A<100N/A1>95[5]

Note: Binding affinities and degradation data can vary significantly based on the target protein, the specific PROTAC architecture, cell line used, and experimental conditions.[6]

Visualizing the Mechanism and Workflow

To better understand the processes involved in the structural and functional analysis of this compound PROTACs, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for Structural and Functional Analysis cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis PROTAC_Synthesis PROTAC Synthesis (this compound linker) Binding_Assays Binding Assays (SPR, ITC, FP) PROTAC_Synthesis->Binding_Assays Structural_Analysis Structural Analysis (X-ray Crystallography, Cryo-EM) Binding_Assays->Structural_Analysis Inform Degradation_Assays Degradation Assays (Western Blot, NanoBRET) Binding_Assays->Degradation_Assays Data_Integration Data Integration and Structure-Activity Relationship (SAR) Structural_Analysis->Data_Integration Functional_Assays Functional Assays (e.g., Cell Viability) Degradation_Assays->Functional_Assays Functional_Assays->Data_Integration

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-O-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Thalidomide-O-C2-acid must adhere to stringent disposal protocols to mitigate risks associated with this potent thalidomide (B1683933) analog. Given the compound's structural similarity to thalidomide, a known teratogen, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.[1][2] This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, ensuring personnel safety and environmental protection.

Core Safety Principles and Hazard Assessment

Thalidomide and its derivatives are classified as highly potent compounds.[1] The primary health concern is their teratogenic potential, meaning they can cause severe birth defects.[1][3] Therefore, a comprehensive understanding of the associated hazards is critical before commencing any work.

HazardDescriptionPrimary Mitigation
Teratogenicity May cause severe birth defects upon exposure during pregnancy.[1][3]Strict containment, use of appropriate Personal Protective Equipment (PPE).
Acute Toxicity Potential for adverse health effects from short-term exposure.Avoid generation of dusts or aerosols; handle in a certified chemical fume hood.[1]
Environmental Hazard Potential to harm aquatic life and ecosystems if released.Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[1]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or contaminated materials).[1][2]

EquipmentSpecificationRationale
Gloves Double-gloving with nitrile gloves (chemotherapy-rated).[1][2]Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer layer if contamination occurs.[1]
Eye Protection Chemical safety goggles or a face shield.[1]Protects eyes from splashes or airborne particles.[1]
Lab Coat/Gown Disposable gown.[2]Protects from spills and contamination.
Respiratory Protection N95 Respirator.[2]Necessary when handling the solid compound, especially during weighing or if there is a risk of generating dust or aerosols.[2]

Step-by-Step Disposal Procedure

This protocol outlines the safe collection, segregation, and packaging of this compound waste. Adherence to these steps is critical for regulatory compliance and safety.

Experimental Protocol: Waste Collection and Packaging
  • Designated Waste Container : Use a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used. Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Segregation of Waste Streams :

    • Solid Waste : Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[1]

    • Liquid Waste : Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.[1][4]

    • Sharps Waste : Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]

  • Decontamination of Work Surfaces : After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[1] All cleaning materials must be disposed of as hazardous waste.[5]

  • Packaging for Final Disposal :

    • Once the waste container is full (do not overfill), securely seal the lid.[1]

    • Wipe the exterior of the container to remove any potential external contamination.[1]

    • Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.[1]

    • Contact your institution's EHS department to arrange for pickup and final disposal.[5][6]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure : Immediately alert others in the area and restrict access to the spill site.[2][5]

  • Don PPE : Wear the appropriate PPE for spill cleanup, including a respirator.[2]

  • Containment :

    • Solid Spills : Gently cover with an absorbent material to avoid raising dust.[2]

    • Liquid Spills : Use a chemical spill kit or absorbent pads to contain the spill.[2]

  • Cleanup : Carefully collect all contaminated materials and place them in a designated hazardous waste container.[2]

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.[2]

  • Report : Report the spill to the laboratory supervisor and the institution's EHS department.[2]

Logical Workflow for Safe Disposal

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_decon Decontamination cluster_final Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) start->ppe setup Work in a Certified Chemical Fume Hood ppe->setup waste_gen Generate Waste setup->waste_gen is_solid Solid Waste? waste_gen->is_solid decon_surface Decontaminate Work Surfaces is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes sharps_waste Collect in Labeled Sharps Container is_sharp->sharps_waste Yes decon_equip Decontaminate Reusable Equipment decon_surface->decon_equip seal Securely Seal Waste Containers decon_waste Dispose of Cleaning Materials as Hazardous Waste decon_equip->decon_waste store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This document provides a general guide for the safe handling and disposal of this compound based on procedures for thalidomide and its analogs. It is not a substitute for a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must be conducted in strict accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.